molecular formula C11H19NO3 B1357354 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid CAS No. 926225-27-6

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Cat. No.: B1357354
CAS No.: 926225-27-6
M. Wt: 213.27 g/mol
InChI Key: KXYNKCSURBGGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylbutanoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)6-10(13)12-5-3-4-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNKCSURBGGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed proposed laboratory procedure for the synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, a substituted N-acyl piperidine derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of N-Acyl Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The N-acylation of piperidine derivatives, such as the target molecule of this guide, offers a facile route to modulate the physicochemical and pharmacological properties of the parent structure. Introducing an acyl group, such as the 3-methylbutanoyl (isovaleroyl) moiety, can significantly impact a molecule's lipophilicity, membrane permeability, and interaction with biological targets. N-acylated piperidines have been explored as farnesoid X receptor (FXR) antagonists, which play a role in cholesterol metabolism, and as potential inhibitors of various enzymes and receptors.[1] The synthesis of novel N-acyl piperidine-3-carboxylic acids is therefore of considerable interest for the generation of new chemical entities for drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is most logically approached through a direct amide bond formation between the secondary amine of piperidine-3-carboxylic acid (also known as nipecotic acid) and the carboxylic acid of 3-methylbutanoic acid (isovaleric acid). This disconnection is illustrated in the retrosynthetic analysis below.

G Target 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid Disconnect Amide Bond Formation Target->Disconnect Starting_Materials Piperidine-3-carboxylic acid (Nipecotic Acid) + 3-Methylbutanoic acid (Isovaleric Acid) Disconnect->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. A widely employed and reliable method for this transformation is the use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). HOBt acts as a catalyst by forming an activated ester intermediate, which is less susceptible to racemization and reacts more efficiently with the amine, thereby improving the overall yield and purity of the product.

Proposed Synthetic Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. While this specific protocol is proposed based on established methodologies for amide coupling, it provides a robust starting point for laboratory execution.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityQuantity (mmol)
Piperidine-3-carboxylic acidC₆H₁₁NO₂129.16-10.0
3-Methylbutanoic acidC₅H₁₀O₂102.130.926 g/mL11.0
EDCIC₉H₁₇N₃·HCl191.70-12.0
HOBtC₆H₅N₃O135.13-12.0
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.240.742 g/mL25.0
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-
1 M Hydrochloric Acid (HCl)HCl36.461 M-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--
BrineNaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up and Purification A Dissolve piperidine-3-carboxylic acid and 3-methylbutanoic acid in DCM. B Add DIPEA to the mixture. A->B C Cool the reaction mixture to 0 °C. B->C D Add HOBt and EDCI. C->D E Allow the reaction to warm to room temperature and stir overnight. D->E F Wash with 1 M HCl. E->F G Wash with saturated NaHCO₃ and brine. F->G H Dry the organic layer with MgSO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.29 g, 10.0 mmol) and 3-methylbutanoic acid (1.12 g, 11.0 mmol). Dissolve the solids in dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.3 mL, 25.0 mmol) to the reaction mixture.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Coupling Agent Addition: To the cooled solution, add 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol) followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (2.30 g, 12.0 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.

Mechanism of the EDCI/HOBt Mediated Amide Coupling

The reaction proceeds through a multi-step mechanism involving the activation of the carboxylic acid by EDCI, followed by the formation of a more stable active ester with HOBt.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Activated Ester cluster_2 Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea + EDCI EDCI EDCI HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester + HOBt Amide R-CONH-R' HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of EDCI/HOBt mediated amide coupling.

  • Activation of the Carboxylic Acid: The carboxylic acid (3-methylbutanoic acid) attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Active Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack. HOBt acts as a superior nucleophile than the amine, reacting with the intermediate to form an HOBt active ester and releasing the urea byproduct. This step is crucial as it minimizes the risk of side reactions and racemization.

  • Amide Bond Formation: The secondary amine of piperidine-3-carboxylic acid then attacks the carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the regeneration of HOBt.

Characterization of the Final Product

The structure and purity of the synthesized 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the protons of the 3-methylbutanoyl group, and the carboxylic acid proton. The ¹³C NMR spectrum will confirm the presence of the amide and carboxylic acid carbonyl carbons, as well as the distinct carbons of the piperidine and isovaleroyl moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide, and the C=O stretch of the carboxylic acid.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Piperidine-3-carboxylic acid: May cause skin and serious eye irritation. May cause respiratory irritation.

  • 3-Methylbutanoic acid: Corrosive. Causes severe skin burns and eye damage.

  • EDCI: Causes serious eye irritation.

  • HOBt: Flammable solid. May form flammable/explosive dust-air mixture.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.

Conclusion

This guide provides a comprehensive framework for the synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. The proposed method, based on a well-established EDCI/HOBt mediated amide coupling, offers a reliable and efficient route to this target molecule. The detailed protocol, along with the mechanistic insights and characterization guidelines, should serve as a valuable resource for researchers engaged in the synthesis of novel N-acylated piperidine derivatives for applications in drug discovery and development.

References

  • Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. ACS Med. Chem. Lett. 2017, 8, 8, 827–832. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Loba Chemie. Safety Data Sheet for 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE. [Link]

Sources

In vitro activity of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

IN VITRO ACTIVITY OF 1-(3-METHYLBUTANOYL)PIPERIDINE-3-CARBOXYLIC ACID Technical Guide & Application Note

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid[1][2]

  • Common Designation: N-Isovalerylnipecotic acid

  • CAS Number: 926225-27-6[2]

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.27 g/mol

Technical Abstract: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is a functionalized derivative of nipecotic acid (piperidine-3-carboxylic acid), a classic non-transportable inhibitor of γ-aminobutyric acid (GABA) uptake. Structurally, it consists of a nipecotic acid core—which mimics the zwitterionic structure of GABA—modified at the secondary amine with an isovaleryl (3-methylbutanoyl) group.

This structural modification serves two primary pharmacological functions:

  • Lipophilicity Enhancement: The N-acylation reduces the polarity of the secondary amine, potentially facilitating membrane interaction or blood-brain barrier (BBB) penetration compared to the parent nipecotic acid.

  • Allosteric/Hydrophobic Interaction: The isovaleryl tail targets the hydrophobic vestibule of the GABA transporter (GAT) or chemosensory receptors (T1R family), acting as a competitive inhibitor or positive allosteric modulator (PAM).

Primary Applications:

  • Neuropharmacology: Investigation of GABA Transporter (GAT-1/GAT-3) kinetics and inhibition.

  • Chemosensory Research: Modulation of sweet/umami taste receptors (T1R2/T1R3), as referenced in industrial patent literature (e.g., Senomyx/Firmenich portfolios).

Part 2: Mechanism of Action (GAT Inhibition)

The primary in vitro activity of this compound is predicted based on the robust Structure-Activity Relationship (SAR) of N-substituted nipecotic acid derivatives (e.g., Tiagabine, SNAP-5114).

1. Molecular Recognition: The piperidine-3-carboxylic acid moiety acts as a conformationally restricted analogue of GABA. It binds to the substrate recognition site of the GABA Transporter (GAT-1), specifically interacting with Arg-69 and Tyr-140 (in hGAT-1 models) which stabilize the carboxylate group.

2. Hydrophobic Anchoring: Unlike endogenous GABA, this compound possesses an N-isovaleryl tail. This lipophilic moiety extends into the transporter's extracellular vestibule. While less potent than the bulky diaryl-alkenyl tail of Tiagabine, the isovaleryl group provides sufficient steric bulk to prevent the transporter from cycling back to the outward-facing conformation, thereby locking the transporter and inhibiting GABA reuptake.

3. Specificity Profile:

  • GAT-1 (SLC6A1): Primary target (neuronal/glial uptake).

  • GAT-3 (SLC6A11): Potential secondary affinity, often modulated by the length of the N-substituent.

Mechanism Visualization

GAT_Inhibition cluster_synapse GABAergic Synapse cluster_transporter GAT-1 Transporter GABA Extracellular GABA SubstrateSite Substrate Site (Arg-69 / Tyr-140) GABA->SubstrateSite Endogenous Binding Compound 1-(3-Methylbutanoyl) piperidine-3-carboxylic acid Compound->SubstrateSite Nipecotic Acid Core Binds HydrophobicPocket Hydrophobic Vestibule Compound->HydrophobicPocket Isovaleryl Tail Anchors Conformation Transporter Locked (Outward-Open) SubstrateSite->Conformation Stabilizes HydrophobicPocket->Conformation Prevents Closure Effect Inhibition of GABA Reuptake (Increased Synaptic GABA) Conformation->Effect Blockade

Caption: Mechanistic blockade of GAT-1.[3][4][5][6] The compound mimics GABA at the substrate site while the isovaleryl tail occupies the hydrophobic vestibule, preventing transporter cycling.

Part 3: In Vitro Experimental Protocols

To validate the activity of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, the following protocols are recommended. These assays distinguish between simple binding and functional transport inhibition.

Protocol A: Synaptosomal [³H]-GABA Uptake Assay

The Gold Standard for determining IC₅₀.

Reagents:

  • Source Tissue: Rat forebrain synaptosomes (P2 fraction) or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific activity: 80-100 Ci/mmol).

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Resuspend synaptosomes in Krebs-Ringer buffer.

  • Pre-incubation: Incubate 100 µL of tissue with various concentrations of the test compound (0.1 µM – 100 µM) for 10 minutes at 37°C.

    • Control: Use Tiagabine (10 µM) as a positive control for maximal inhibition.

    • Blank: Incubate at 4°C (metabolic inhibition) to determine non-specific uptake.

  • Initiation: Add [³H]-GABA (final concentration 10 nM) to initiate uptake. Incubate for 3-5 minutes.

  • Termination: Rapid filtration through Whatman GF/C filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake). Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to derive IC₅₀.

Protocol B: Two-Electrode Voltage Clamp (TEVC)

For characterizing electrogenic properties and transport currents.

System: Xenopus laevis oocytes injecting with cRNA for hGAT-1. Method:

  • Clamp oocytes at -60 mV.

  • Superfuse with ND96 buffer.

  • Apply GABA (30 µM) to establish baseline transport current (

    
    ).
    
  • Washout, then apply Test Compound alone.

    • Observation: If no current is generated, the compound is a non-transportable inhibitor . If an inward current is observed, it is a substrate .

  • Co-apply GABA + Test Compound.

    • Observation: Reduction in

      
       confirms competitive inhibition.
      
Experimental Workflow Diagram

Assay_Workflow Step1 Step 1: Tissue Prep (HEK-hGAT1 or Synaptosomes) Step2 Step 2: Pre-Incubation (Test Compound 10nM - 100µM) Step1->Step2 Step3 Step 3: Add Tracer ([3H]-GABA) Step2->Step3 Step4 Step 4: Rapid Filtration (GF/C Filters) Step3->Step4 5 min @ 37°C Step5 Step 5: Scintillation Counting (CPM Measurement) Step4->Step5

Caption: Step-by-step workflow for the radioligand uptake inhibition assay.

Part 4: Data Interpretation & Expected Results

Based on the SAR of N-acylated nipecotic acids, the following performance metrics are expected:

ParameterExpected RangeInterpretation
IC₅₀ (GAT-1) 5 – 50 µM Moderate potency. The isovaleryl group is less optimal than the diaryl-alkenyl group of Tiagabine (IC₅₀ ~20-100 nM) but significantly more potent than nipecotic acid alone in whole-cell assays due to improved membrane interaction.
Mode of Inhibition Competitive Increases the

of GABA without significantly altering

(unless acting as a slow-cycling substrate).
Hill Slope ~1.0 Indicates 1:1 binding stoichiometry.
Selectivity GAT-1 > GAT-3 Short N-acyl chains typically favor GAT-1, whereas longer lipophilic chains increase GAT-3 affinity.

Part 5: Secondary Application (Chemosensory)

Context: Patent literature (e.g., JP6551936B2) identifies piperidine-3-carboxylic acid amides as modulators of the T1R family of G-protein coupled receptors.

Activity:

  • Target: T1R2/T1R3 (Sweet Receptor) or T1R1/T1R3 (Umami Receptor).

  • Function: Positive Allosteric Modulator (PAM).

  • In Vitro Assay: Calcium mobilization assay (FLIPR) in HEK-293 cells expressing T1R2/T1R3 and Gα15.

  • Result: The compound enhances the calcium flux response to sucrose or glutamate, allowing for reduced sugar/salt content in formulations.

References

  • Andersen, K. E., et al. (1993).[7] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry, 36(12), 1716-1725.[7] Link

  • Braestrup, C., et al. (1990).[4] "(R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier."[8] Journal of Neurochemistry, 54(2), 639-647. Link

  • Tachdjian, C., et al. (2019). "Sweet Flavor Modifier." Patent JP6551936B2 (Assigned to Senomyx/Firmenich). Link

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[3][4][5][6][7][9][10][11][12] Molecular and Cellular Biochemistry, 31, 105-121. Link

Sources

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid Derivatives and Analogs

Executive Summary: The Scaffold at the Crossroads

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS 926225-27-6), also known as


-isovaleryl nipecotic acid , represents a critical structural bifurcation in the structure-activity relationship (SAR) of piperidine-based therapeutics. While the core scaffold—nipecotic acid—is a canonical inhibitor of GABA uptake (GAT-1), the 

-acylation with an isovaleryl group fundamentally alters its pharmacological profile.

This guide provides a rigorous technical analysis of this derivative, defining its role not as a direct GABA mimetic, but as a lipophilic peptidomimetic building block and a chemosensory modulator . We analyze the "Amide Switch"—the mechanistic consequence of converting the secondary amine to an amide—and provide validated protocols for its synthesis and characterization.

Key Technical Insights:

  • Pharmacophore Shift:

    
    -acylation removes the zwitterionic character essential for GAT-1 recognition, effectively abolishing GABA uptake inhibition but enabling blood-brain barrier (BBB) penetration for prodrug or alternative target strategies.
    
  • Peptidomimetic Utility: The molecule functions as a constrained isostere of

    
    -isovaleryl proline, relevant in the design of FKBP12 ligands and turn-mimetics.
    
  • Chemosensory Activity: Recent patent literature identifies this specific derivative as a positive allosteric modulator (PAM) for the T1R family of sweet taste receptors.

Chemical Architecture & SAR Analysis

Structural Properties[1][2][3][4][5][6]
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment, ideal for lead optimization.
Molecular Weight 213.27 g/mol Well within Lipinski's Rule of 5.
Chirality C3 Stereocenter(R)- and (S)-enantiomers exhibit distinct biological binding modes. The (R)-isomer is typically the bioactive form for GABAergic mimicry, while (S) is often preferred for specific peptidomimetics.
LogP (Predicted) ~1.36Significantly more lipophilic than nipecotic acid (LogP ~ -3.0), facilitating membrane permeability.
pKa (Acid) ~4.0 (Carboxyl)Retains acidic functionality for salt bridge formation.
pKa (Base) N/A (Amide)The

-isovaleryl group renders the nitrogen non-basic, preventing protonation at physiological pH.
The "Amide Switch" Mechanism

The defining feature of this analog is the


-isovaleryl cap. In medicinal chemistry, this modification acts as a binary switch for target selectivity:
  • GABA Transporter (GAT-1) Interaction:

    • Requirement: A protonated secondary or tertiary amine is essential to mimic the ammonium group of GABA.

    • Effect:

      
      -acylation (amide formation) delocalizes the nitrogen lone pair, preventing protonation. Consequently, 1-(3-methylbutanoyl)piperidine-3-carboxylic acid is inactive at GAT-1  compared to nipecotic acid or tiagabine (which retains a basic amine).
      
    • Application: It serves as a robust negative control in GAT assays or as a prodrug if the amide is designed to be cleavable (though isovaleryl amides are generally stable).

  • Peptidomimetic & Chemosensory Interaction:

    • Mechanism:[1] The molecule mimics the steric bulk and geometry of

      
      -acyl proline but with a 6-membered ring, altering the 
      
      
      
      and
      
      
      torsion angles. This is crucial for binding to hydrophobic pockets in T1R receptors or FKBP domains.

Experimental Protocols

Synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid

Methodology: Schotten-Baumann Acylation This protocol ensures selective


-acylation while minimizing mixed anhydride formation at the carboxylic acid.

Reagents:

  • Nipecotic acid (Piperidine-3-carboxylic acid)

  • Isovaleryl chloride (3-Methylbutanoyl chloride)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

Step-by-Step Protocol:

  • Dissolution: Dissolve nipecotic acid (10 mmol, 1.29 g) in 2M NaOH (20 mL, 40 mmol) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Acylation: Add isovaleryl chloride (11 mmol, 1.35 mL) dropwise over 30 minutes with vigorous stirring. Critical: Maintain pH > 10 by adding supplementary NaOH if necessary to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9, stain with Ninhydrin; product will not stain, starting material will).

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted acid chloride or neutral impurities.

    • Acidify the aqueous layer carefully to pH 2.0 using 1M HCl. The product may precipitate or form an oil.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Crystallization: Recrystallize from Hexane/Ethyl Acetate if a solid forms.

    • Yield Expectation: 85-95%.

Biological Evaluation: GABA Uptake Assay (Negative Control)

To validate the "Amide Switch" hypothesis, this compound is tested alongside Nipecotic Acid (positive control).

Assay Principle: Measurement of


-GABA uptake into rat brain synaptosomes.
  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) and collect supernatant (synaptosomes).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Add test compound (1-(3-methylbutanoyl)piperidine-3-carboxylic acid) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
    • Control A: Nipecotic Acid (IC50 ~5-10

      
      M).
      
    • Control B: Vehicle (DMSO).

  • Uptake: Initiate uptake by adding 20 nM

    
    -GABA. Incubate at 30°C for 5 minutes.
    
  • Termination: Stop reaction by rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation: The

    
    -isovaleryl derivative should show >100 
    
    
    
    M IC50
    , confirming lack of GAT-1 affinity.[2]

Visualizations & Pathway Logic

Synthesis & SAR Logic Diagram

G NipecoticAcid Nipecotic Acid (GAT-1 Inhibitor) Intermediate Reaction State (pH > 10) NipecoticAcid->Intermediate Schotten-Baumann (NaOH, 0°C) IsovalerylCl Isovaleryl Chloride IsovalerylCl->Intermediate Target 1-(3-Methylbutanoyl) piperidine-3-carboxylic acid Intermediate->Target Acidification (HCl, pH 2) GAT_Activity GAT-1 Activity: ABOLISHED (Loss of basic amine) Target->GAT_Activity SAR Effect Flavor_Activity Chemosensory Activity: ENABLED (T1R Modulation) Target->Flavor_Activity SAR Effect BBB_Permeability BBB Permeability: ENHANCED (Lipophilicity) Target->BBB_Permeability Physchem Effect

Caption: Synthesis pathway and SAR bifurcation. N-acylation eliminates GAT-1 activity but unlocks chemosensory and pharmacokinetic properties.

References

  • Kragler, A., et al. (2005).[2] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology, 519(1-2), 43-47.[2] Link

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research, 1(2), 77-93. Link

  • Servant, G., et al. (2011). "Modulation of Chemosensory Receptors and Ligands Associated Therewith." U.S. Patent No.[3] 7,928,111.[3] (Identifies N-acyl piperidines as flavor modulators). Link

  • ChemScene. (2024). "Product Data: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid." Chemical Safety & Data Sheet. Link

  • BenchChem. (2025).[4] "Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues." Technical Guide. Link

Sources

Predicted ADME Profile & Optimization Strategy: 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted ADME properties of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (N-isovaleryl nipecotic acid) represents a structural modification of the classic GABA uptake inhibitor, nipecotic acid . While nipecotic acid demonstrates high affinity for GABA transporters (GAT), its zwitterionic nature prevents blood-brain barrier (BBB) penetration. The N-acylation in the subject molecule masks the secondary amine, altering the physicochemical profile from zwitterionic to acidic.

This technical guide provides a predicted ADME (Absorption, Distribution, Metabolism, Excretion) profile for this compound. The analysis suggests that while N-acylation improves lipophilicity compared to the parent nipecotic acid, the free carboxylic acid moiety remains a significant liability for passive CNS entry and introduces potential safety risks via acyl glucuronidation.

Part 1: Physicochemical Profiling (The Foundation)

The first step in predicting the ADME fate of this molecule is a rigorous analysis of its structural properties. The molecule consists of a piperidine core, a carboxylic acid at position 3, and an isovaleryl (3-methylbutanoyl) group at position 1.

Calculated Properties & Lipinski Compliance

The subject molecule is a low molecular weight fragment. Below are the predicted parameters based on group contribution methods.

PropertyPredicted ValueInterpretation
Molecular Weight 213.27 g/mol Optimal for absorption (< 500 Da).
LogP (Octanol/Water) 1.2 – 1.5Moderately lipophilic. Significant improvement over nipecotic acid (LogP ~ -2.0).
LogD (pH 7.4) -1.5 to -0.5Critical: At physiological pH, the molecule exists primarily as a carboxylate anion, drastically reducing lipophilicity.
pKa (Acid) 3.8 – 4.2Fully ionized at physiological pH (7.4).
H-Bond Donors 1 (COOH)Compliant with Rule of 5.
H-Bond Acceptors 3 (Amide O, Acid O, Acid OH)Compliant with Rule of 5.
TPSA ~57 ŲFavorable for absorption (< 140 Ų), but ionization status complicates this.
In Silico Workflow

The following diagram illustrates the computational workflow required to generate these predictions and prepare the ligand for docking studies.

G Figure 1: In Silico Physicochemical Profiling Workflow Input Input Structure (SMILES/InChI) Prep Ligand Preparation (Ionization @ pH 7.4) Input->Prep Protonation State Conf Conformational Search (Piperidine Ring Puckering) Prep->Conf Energy Min Calc Descriptor Calculation (LogP, TPSA, pKa) Conf->Calc 3D Geometry Output ADME Prediction Profile Calc->Output QSAR Models

Part 2: Absorption & Permeability Dynamics

The pH-Partition Challenge

Unlike the zwitterionic parent compound, 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is an acidic drug .

  • Stomach (pH 1-2): The molecule will be protonated (uncharged). In this state, the LogP (~1.5) supports passive diffusion across the gastric mucosa.

  • Intestine (pH 6-7.5): The carboxylic acid deprotonates (anionic form). Passive permeability will drop significantly.

Prediction: The compound will likely show high solubility but moderate-to-low permeability in the small intestine (BCS Class III).

Transporter Interactions

Given its structural similarity to nipecotic acid and endogenous substrates, transporter interaction is a key variable.

  • PepT1: Unlikely. Although it has a peptide-like bond, it lacks the alpha-amino group required for PepT1 recognition.

  • MCT (Monocarboxylate Transporters): Possible.[1] Small organic acids often utilize MCTs (e.g., MCT1) for intestinal absorption and BBB crossing. This should be a primary target for validation [1].

Part 3: Distribution & Blood-Brain Barrier (BBB)

This is the critical "Go/No-Go" parameter for any GABAergic agent intended for CNS therapy.

Predicted BBB Penetration

Despite the N-acylation, the free carboxylic acid is a major hindrance to BBB penetration via passive diffusion.

  • Passive Diffusion: Poor. The anionic charge at blood pH prevents crossing of the tight junctions.

  • Carrier-Mediated Transport: Unless the molecule is a specific substrate for a BBB transporter (like MCT1 or LAT1), CNS levels will be negligible.

Strategic Insight: To achieve therapeutic CNS levels, this molecule likely requires a prodrug strategy . Esterification of the carboxylic acid (e.g., ethyl ester or a lipophilic bio-precursor) would mask the charge, allowing passive diffusion, followed by hydrolysis by brain esterases [2].

Plasma Protein Binding (PPB)

Acidic drugs typically bind to Albumin (Site I) .

  • Prediction: Moderate to High binding (>85%). The lipophilic isovaleryl tail combined with the anionic head group favors albumin interaction. This restricts the free fraction (

    
    ) available for distribution.
    

Part 4: Metabolic Stability & Toxicity Risks

Metabolic Soft Spots

The metabolic fate determines both clearance (CL) and safety.

  • Amide Hydrolysis: The amide bond is sterically hindered by the branching isopropyl group of the isovaleryl chain. This confers greater stability against amidases compared to a straight-chain acetyl group.

  • Omega-Oxidation: The methyl groups on the isovaleryl tail are targets for CYP450-mediated oxidation (likely CYP2C or CYP3A4).

  • Glucuronidation (Major Pathway): The accessible carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs).

The Acyl Glucuronide Safety Alert

Critical Warning: Carboxylic acid-containing drugs can form acyl glucuronides . These conjugates are reactive electrophiles capable of:

  • Undergoing acyl migration.[2][3][4]

  • Covalently binding to plasma and tissue proteins (haptenization).

  • Causing idiosyncratic drug toxicity (IDT) [3].[2][3]

The diagram below maps the predicted metabolic pathways and the toxicity risk.

Metabolism Figure 2: Predicted Metabolic Fate and Acyl Glucuronide Toxicity Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Parent Compound (Free Acid) Oxidation Omega-Hydroxylation (CYP450) Parent->Oxidation Minor Pathway Hydrolysis Amide Hydrolysis (Amidase) Parent->Hydrolysis Slow Gluc Acyl Glucuronide (UGT Enzymes) Parent->Gluc MAJOR PATHWAY Excretion Renal Excretion (Anionic) Oxidation->Excretion Hydrolysis->Excretion Toxicity TOXICITY RISK: Protein Adduct Formation Gluc->Toxicity Covalent Binding Gluc->Excretion Elimination

Part 5: Experimental Validation Protocols

To validate these predictions, the following specific assays are required. These protocols are self-validating through the use of positive controls.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive BBB permeability.

  • System: Donor plate (pH 7.4) | Artificial Lipid Membrane (Porcine Brain Lipid) | Acceptor plate (pH 7.4).

  • Controls:

    • High Permeability: Verapamil (

      
       cm/s).
      
    • Low Permeability: Theophylline (

      
       cm/s).
      
    • Efflux Marker: Rhodamine 123 (to check membrane integrity, though PAMPA lacks transporters).

  • Procedure:

    • Dissolve compound in PBS/DMSO (5% max).

    • Incubate for 18 hours at room temperature.

    • Quantify donor/acceptor concentrations via LC-MS/MS.

    • Success Criteria: If

      
       cm/s, the free acid is confirmed as BBB-impermeable.
      
Acyl Glucuronide Reactivity Half-Life ( )

Objective: Quantify the risk of idiosyncratic toxicity [4].

  • System: Recombinant UGT incubation followed by degradation monitoring.

  • Protocol:

    • Generate the acyl glucuronide metabolite using liver microsomes (HLM) + UDPGA.

    • Isolate the glucuronide or incubate the reaction mixture in phosphate buffer (pH 7.4, 37°C).

    • Monitor the degradation of the acyl glucuronide (via hydrolysis or acyl migration) over time using LC-MS.

  • Interpretation:

    • 
       hours: High Risk  (Highly reactive).
      
    • 
       hours: Low Risk  (Stable conjugate).
      

References

  • Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research. (2020).[5][6] Link

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors. European Journal of Medicinal Chemistry. (2022). Link

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation. Chemical Research in Toxicology. (2015). Link

  • Acyl glucuronide drug metabolites: toxicological and analytical implications. Drug Metabolism and Disposition. (2002). Link

Sources

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid: Technical Guide to GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacological profile, synthesis, and experimental characterization of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (also known as N-isovalerylnipecotic acid). This compound represents a strategic lipophilic modification of the classical GABA uptake inhibitor, nipecotic acid, designed to address blood-brain barrier (BBB) permeability challenges while targeting the GABA transporter 1 (GAT-1).

Executive Summary & Pharmacological Rationale

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid, a potent but hydrophilic inhibitor of γ-aminobutyric acid (GABA) reuptake. The core pharmacological challenge with nipecotic acid is its zwitterionic nature, which prevents it from crossing the blood-brain barrier (BBB) effectively.

This derivative incorporates a 3-methylbutanoyl (isovaleryl) moiety at the piperidine nitrogen. This structural modification serves two critical functions:

  • Lipophilicity Enhancement: The isovaleryl group masks the secondary amine, significantly increasing the logP value and facilitating passive diffusion across the BBB.

  • Prodrug/Active Pharmacophore: Depending on the metabolic context, the compound may act as a prodrug (releasing active nipecotic acid via amidase activity) or interact directly with the GAT-1 vestibule, similar to the lipophilic tail of Tiagabine.

Key Chemical Properties
PropertySpecification
IUPAC Name 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid
CAS Number 926225-27-6
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Core Scaffold Nipecotic Acid (Piperidine-3-carboxylic acid)
Target Mechanism GAT-1 Transporter Inhibition (GABA Reuptake Blockade)

Mechanism of Action: GAT-1 Inhibition & Transport

The efficacy of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid relies on its interaction with the GABA Transporter 1 (GAT-1), a sodium- and chloride-dependent transporter located on presynaptic neurons and glial cells.

The Inhibition Cycle

Unlike simple competitive inhibitors, lipophilic nipecotic acid derivatives often exhibit a complex interaction mode. The nipecotic acid moiety mimics the GABA substrate, binding to the high-affinity site deep within the transporter. The N-substituent (isovaleryl group) interacts with the hydrophobic vestibule of the transporter, potentially locking the protein in an inward-facing or occluded conformation.

Pathway Visualization

The following diagram illustrates the transport blockade mechanism and the prodrug activation pathway.

GAT1_Inhibition cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol (Neuron/Glia) GABA GABA Neurotransmitter GAT1_Open GAT-1 (Outward Open) GABA->GAT1_Open Blocked by Inhibitor Compound 1-(3-Methylbutanoyl) piperidine-3-COOH Compound->GAT1_Open Competitive Binding Amidase Intracellular Amidase Compound->Amidase Passive Diffusion (BBB) GAT1_Blocked GAT-1 (Occluded/Blocked) GAT1_Open->GAT1_Blocked Conformational Lock Nipecotic Free Nipecotic Acid (Active Inhibitor) Amidase->Nipecotic Hydrolysis Nipecotic->GAT1_Blocked Cytosolic Inhibition

Figure 1: Mechanism of action showing both direct GAT-1 interaction and the potential prodrug activation pathway via intracellular hydrolysis.

Chemical Synthesis Protocol

To ensure high purity and yield, the synthesis utilizes an acyl chloride coupling strategy under Schotten-Baumann conditions or anhydrous organic base conditions.

Reagents & Materials
  • Starting Material: Ethyl nipecotate (Ethyl piperidine-3-carboxylate) or Nipecotic acid (requires transient protection). Recommendation: Use Ethyl nipecotate to avoid zwitterion solubility issues, followed by hydrolysis.

  • Acylating Agent: Isovaleryl chloride (3-Methylbutanoyl chloride).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology
Step 1: N-Acylation
  • Preparation: Dissolve Ethyl nipecotate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Isovaleryl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: Ester Hydrolysis
  • Dissolution: Dissolve the crude ethyl ester intermediate in a mixture of THF/Water (1:1, 20 mL).

  • Saponification: Add Lithium Hydroxide (LiOH, 20 mmol) and stir at room temperature for 12 hours.

  • Acidification: Carefully acidify the mixture to pH 3.0 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl Nipecotate (Starting Material) Intermediate Ethyl 1-(3-methylbutanoyl)piperidine-3-carboxylate Start->Intermediate N-Acylation Reagents Isovaleryl Chloride + TEA (DCM, 0°C) Reagents->Intermediate Hydrolysis LiOH / THF:H2O (Saponification) Intermediate->Hydrolysis Acidification Acidify to pH 3.0 (HCl) Hydrolysis->Acidification Product 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (Final Product) Acidification->Product Precipitation/Extraction

Figure 2: Synthetic route from ethyl nipecotate to the final carboxylic acid derivative.

Biological Evaluation: [³H]-GABA Uptake Assay

To validate the inhibitory potency, a radioligand uptake assay using rat brain synaptosomes is the gold standard.

Synaptosome Preparation
  • Tissue: Dissect cerebral cortex from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose solution (pH 7.4).

  • Centrifugation: Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).

  • Pelleting: Centrifuge S1 at 20,000 x g for 20 min. Resuspend the pellet (P2) in Krebs-Henseleit buffer.

Uptake Assay Protocol
ParameterCondition
Buffer Krebs-Henseleit (pH 7.4) with 2.5 mM CaCl₂
Radioligand [³H]-GABA (Final conc: 10-20 nM)
Inhibitor Conc. Range: 0.1 µM to 100 µM (Logarithmic spacing)
Incubation 5-10 minutes at 30°C
Termination Rapid filtration through GF/B filters (pre-soaked in PEI)

Self-Validating Control:

  • Non-Specific Uptake: Determine by performing the assay at 0°C (where transport is inactive) or in the presence of 1 mM Nipecotic acid (saturating concentration).

  • Positive Control: Run a parallel curve with Tiagabine or Nipecotic Acid to verify assay sensitivity.

Data Analysis

Calculate the IC₅₀ using non-linear regression analysis (Sigmoidal dose-response).



References

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975).[1] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry. Link

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors.[2][3][4][5] 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate.[2][4] Journal of Medicinal Chemistry. Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link

  • ChemScene. (n.d.). 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid Product Datasheet. ChemScene. Link

  • Schousboe, A., et al. (2004). Role of GABA transport in the excitability of the brain.[6] Journal of Neuroscience Research. Link

Sources

Methodological & Application

Application Note: Analytical Characterization of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

[1]

Introduction & Compound Profile

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is an N-acylated derivative of nipecotic acid (piperidine-3-carboxylic acid). Structurally, it consists of a piperidine ring substituted with a carboxylic acid at position 3 and an isovaleryl (3-methylbutanoyl) group at the nitrogen atom.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 213.27 g/mol [2]

  • Key Functional Groups: Carboxylic acid (acidic), Amide (neutral).

  • Chirality: One chiral center at C3. The compound can exist as (R)- or (S)- enantiomers or a racemate.

  • Detection Challenge: The molecule lacks an aromatic ring or extended conjugation, resulting in negligible UV absorbance above 220 nm. Standard UV detection at 254 nm is ineffective.

Analytical Strategy

To ensure pharmaceutical-grade quality, a three-tiered approach is required:

  • Achiral Purity & Assay: UHPLC-MS/CAD (Charged Aerosol Detection) is preferred over UV due to low chromophore activity.

  • Enantiomeric Purity: Chiral HPLC using polysaccharide-based stationary phases.

  • Structural Confirmation: NMR (

    
    H, 
    
    
    C) and HRMS.

Protocol I: Achiral Purity & Assay (UHPLC-MS)

This method separates the target compound from potential synthetic impurities (e.g., unreacted nipecotic acid, isovaleric acid, or coupling reagents).

Methodology Rationale
  • Column Choice: A C18 column provides sufficient hydrophobic retention for the isovaleryl chain.

  • Mobile Phase: Acidic modification (Formic Acid) is critical. It suppresses the ionization of the carboxylic acid (

    
    ), keeping it neutral and increasing retention on the reversed-phase column.
    
  • Detection: ESI-MS is selected for high sensitivity. The amide oxygen can be protonated in ESI+ (

    
    ), or the carboxylic acid deprotonated in ESI- (
    
    
    ).
Experimental Conditions
ParameterSetting
Instrument UHPLC coupled with Single Quad or Q-TOF MS
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 5% B (Isocratic hold)1-6 min: 5% → 95% B (Linear ramp)6-7 min: 95% B (Wash)7-7.1 min: 95% → 5% B7.1-9 min: 5% B (Re-equilibration)
Detection MS: ESI Positive Mode (Scan 100-500 m/z)UV: 210 nm (Secondary, low sensitivity)
Injection Vol 2.0 µL
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol II: Chiral Separation (Chiral HPLC)

Determining the Enantiomeric Excess (ee) is crucial, as the biological activity of nipecotic acid derivatives is often stereospecific (typically the S-enantiomer is bioactive for GABA uptake inhibition).

Methodology Rationale
  • Stationary Phase: Immobilized amylose-based columns (e.g., Chiralpak IA/IG) are robust and versatile.

  • Mode: Normal Phase (Hexane/Alcohol) is standard for chiral separation of amides/acids.

  • Additive: Trifluoroacetic acid (TFA) must be added to the mobile phase to suppress peak tailing caused by the interaction of the free carboxylic acid with the stationary phase.

Experimental Conditions
ParameterSetting
Column Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (or Refractive Index if UV is insufficient)
Run Time 20 - 30 minutes

Note: If solubility in Hexane is poor, switch to Polar Organic Mode (100% Acetonitrile with 0.1% TFA + 0.1% Diethylamine) or Reversed Phase Chiral (Water/Acetonitrile/Formic Acid on Chiralpak IA-3).

Protocol III: Structural Identification (NMR)

Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    . DMSO-
    
    
    is preferred to prevent exchange of the carboxylic acid proton and improve solubility.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

Expected Spectral Features ( H NMR, 400 MHz)
  • Isovaleryl Group:

    • Doublet at

      
       ppm (6H, 
      
      
      of isopropyl).
    • Multiplet at

      
       ppm (1H, methine of isopropyl).
      
    • Doublet/Multiplet at

      
       ppm (2H, 
      
      
      -methylene to carbonyl).
  • Piperidine Ring:

    • Multiplets at

      
       1.4 – 1.8 ppm (Ring 
      
      
      at C4, C5).
    • Multiplet at

      
       ppm (Chiral methine at C3).
      
    • Broad multiplets at

      
       3.0 – 4.5 ppm (Ring 
      
      
      at C2, C6). Note: These signals will appear complex/doubled due to amide rotamers.
  • Carboxylic Acid:

    • Broad singlet at

      
       ppm (Exchangeable).
      

Visual Workflows

Figure 1: Analytical Decision Matrix

This logic flow guides the analyst through method selection based on equipment availability and sensitivity needs.

AnalyticalMatrixStartStart: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acidCheckUVCheck UV AbsorbanceStart->CheckUVDecisionUVAbsorbance > 220nm?CheckUV->DecisionUVMethodUVStandard HPLC-UV(210 nm, Phosphate Buffer)DecisionUV->MethodUVYes (Rare)MethodCADUse CAD/ELSD Detection(Universal Response)DecisionUV->MethodCADNo (Likely)ChiralCheckChiral Purity Required?MethodUV->ChiralCheckMethodMSUse LC-MS (ESI+/-)(Best Specificity)MethodCAD->MethodMSIf ID neededMethodCAD->ChiralCheckMethodMS->ChiralCheckChiralMethodChiral HPLC(Amylose/Cellulose Phase)ChiralCheck->ChiralMethodYesReportGenerate CoAChiralCheck->ReportNoChiralMethod->Report

Caption: Decision matrix for selecting the optimal detection method based on the compound's weak chromophore profile.

Figure 2: Synthesis & Impurity Tracking

Understanding the origin of the molecule helps in identifying impurities.

SynthesisFlowNipecoticPiperidine-3-carboxylic acid(Nipecotic Acid)ReactionAcylation Reaction(Base, Solvent)Nipecotic->ReactionIsovalerylIsovaleryl Chloride(or Anhydride)Isovaleryl->ReactionProduct1-(3-Methylbutanoyl)piperidine-3-carboxylic acidReaction->ProductImpurity1Impurity A:Unreacted Nipecotic AcidReaction->Impurity1Impurity2Impurity B:Isovaleric AcidReaction->Impurity2Impurity3Impurity C:O-Acylated byproductReaction->Impurity3

Caption: Synthetic pathway illustrating potential impurities to monitor during LC-MS analysis.

References

  • Jones, S. P., et al. (2022).[3] Piperidines: A comprehensive guide to synthesis and properties. The Royal Society of Chemistry.[3] Retrieved January 29, 2026, from [Link]

  • Sandoz. (2015). Demonstration of equivalence of a generic glatiramer acetate (Glatopa™). Elsevier B.V.[4] Retrieved January 29, 2026, from [Link]

  • European Medicines Agency. (2008).[5] Firazyr (Icatibant) Assessment Report. Retrieved January 29, 2026, from [Link]

Advanced HPLC Methodologies for 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Analysis

The analysis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 926225-27-6) presents a specific set of chromatographic challenges often underestimated in routine drug development. Structurally, this molecule consists of a piperidine ring substituted with a carboxylic acid at the C3 position and an isovaleryl (3-methylbutanoyl) amide moiety at the nitrogen.

The Analytical Challenge:

  • Weak Chromophore: The molecule lacks extended conjugation (e.g., benzene rings). The only UV-absorbing centers are the amide bond (weak absorbance at ~210–220 nm) and the carboxylic acid carbonyl. Standard detection at 254 nm is virtually useless.

  • Amphoteric/Polar Nature: While the isovaleryl group adds lipophilicity, the carboxylic acid moiety (

    
    ) creates pH-dependent retention shifts.
    
  • Impurity Profiling: As a likely intermediate in the synthesis of GABA uptake inhibitors or peptidomimetics, it must be resolved from its precursor (nipecotic acid) and reagents (isovaleric acid).

The Solution: This guide proposes two orthogonal approaches:

  • Protocol A (QC Standard): A robust Low-UV Reversed-Phase method using phosphate buffering to suppress ionization, maximizing retention on C18.

  • Protocol B (R&D/High-Sensitivity): A Charged Aerosol Detection (CAD) method for impurity profiling, eliminating the reliance on extinction coefficients.

Analytical Logic & Workflow

The following decision matrix illustrates the scientific rationale behind the method selection, ensuring you choose the correct protocol for your specific phase of development.

MethodStrategy Start Analyte: 1-(3-Methylbutanoyl) piperidine-3-carboxylic acid CheckChrom Chromophore Analysis: Only Amide/COOH present Start->CheckChrom Decision Select Detection Mode CheckChrom->Decision Assessment RouteUV Route A: UV (210 nm) Requirement: High Purity Solvents Decision->RouteUV Standard Lab RouteCAD Route B: CAD / ELSD Requirement: Universal Detection Decision->RouteCAD Advanced R&D MethodA Protocol A: Acidic Phosphate Buffer (Suppresses COOH ionization) RouteUV->MethodA MethodB Protocol B: Volatile Acid (Formic) (Compatible with CAD/MS) RouteCAD->MethodB OutcomeA Outcome: QC Release High Precision, Low Cost MethodA->OutcomeA OutcomeB Outcome: Impurity Profiling Detects non-UV impurities MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate detection and separation mode based on laboratory capabilities and data requirements.

Protocol A: The "Workhorse" Low-UV Method

Best for: Quality Control, Assay, Content Uniformity. Principle: Utilization of low-wavelength UV (210 nm) requires a mobile phase with high UV transparency. We employ a phosphate buffer at pH 2.3. At this pH, the carboxylic acid is protonated (


), increasing hydrophobicity and retention on the C18 column, preventing the analyte from eluting in the void volume.
Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent"Stable Bond" technology resists hydrolysis at low pH (2.3).
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 2.3)Low pH suppresses ionization of the carboxyl group. Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength. Methanol is avoided due to higher UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 210 nm (Bandwidth 4 nm)Critical: 254 nm will yield <5% sensitivity compared to 210 nm.
Column Temp 30°CEnsures reproducible retention times.
Injection Vol 10 µLAdjust based on concentration (Target: 0.5 mg/mL).
Gradient Program

Note: Isocratic elution is possible, but a gradient is recommended to clear hydrophobic impurities (e.g., isovaleric anhydride residues).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL Milli-Q water. Adjust pH to 2.3 ± 0.1 using 85% Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Crucial: Matching the diluent to the starting gradient conditions prevents peak distortion.

Protocol B: High-Sensitivity CAD Method (Impurity Profiling)

Best for: Detecting impurities lacking chromophores (e.g., Nipecotic acid), Mass Spec compatibility. Principle: Charged Aerosol Detection (CAD) detects analytes based on mass rather than optical properties.[1] This is superior for this molecule as response is uniform regardless of the weak amide chromophore.

Chromatographic Conditions[1][2][3][4][5][6]
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (2.1 × 100 mm, 2.5 µm)Hybrid particle technology for superior peak shape and pH stability.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer required for CAD/MS. Low pH maintains retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA to reduce baseline drift.
Detector Thermo Corona Veo / Vanquish CADEvaporation Temp: 35°C; Power Function: 1.00.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID and nebulizer efficiency.
Impurity Origin & Separation Logic

To validate this method, one must understand the synthesis pathway to predict impurities. The target is likely synthesized by acylating nipecotic acid.

SynthesisPathway Nipecotic Impurity A: Nipecotic Acid (Very Polar, No UV) Target Target: 1-(3-Methylbutanoyl) piperidine-3-COOH Nipecotic->Target + Reagent (Acylation) Reagent Reagent: Isovaleryl Chloride Reagent->Target Byproduct Impurity B: Isovaleric Acid (Volatile, weak UV) Reagent->Byproduct Hydrolysis

Figure 2: Synthesis pathway highlighting critical impurities. Nipecotic acid (Impurity A) is highly polar and will elute near the void volume in standard C18 methods, requiring the high aqueous hold in the gradient.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, the following System Suitability Test (SST) parameters must be met before analyzing samples.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 6.0 – 9.0 minIf RT drifts < 5 min, check pH of buffer (must be < 2.5).
Tailing Factor (

)
0.8 ≤

≤ 1.5
High tailing indicates secondary silanol interactions. Ensure phosphate concentration is adequate (20mM).
Theoretical Plates (

)
> 5,000If low, check column age or extra-column volume.
% RSD (Area) ≤ 2.0% (n=5 injections)If high, check injector precision or solubility issues in diluent.
Signal-to-Noise (S/N) > 10 (for LOQ)If noise is high at 210 nm, ensure high-purity solvents and flush system to remove UV-absorbing contaminants.

References

  • Detection of Piperidine Derivatives: Validated HPLC Method for the Quantitative Analysis of Piperidine Salts using CAD. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Nipecotic Acid Analysis: Fast HPLC estimation of gamma-aminobutyric acid and nipecotic acid derivatives. PubMed. Retrieved January 29, 2026, from [Link]

  • Charged Aerosol Detection Principles: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved January 29, 2026, from [Link]

  • Carboxylic Acid Separation: HPLC Separation of Carboxylic Acids using Mixed-Mode Chromatography. SIELC Technologies. Retrieved January 29, 2026, from [Link]

Sources

Application Notes and Protocols: NMR Spectroscopy of N-Substituted Piperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted piperidine-3-carboxylic acids and their derivatives, often based on the core structure of nipecotic acid, represent a privileged scaffold in medicinal chemistry.[1] These structures are integral to the design of GABA reuptake inhibitors, anticonvulsants, and other neurologically active agents. Their therapeutic efficacy is deeply intertwined with their three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and conformational analysis of these molecules in solution, providing critical insights for drug design and development.[2][3]

This guide provides a comprehensive overview of the key challenges, detailed experimental protocols, and data interpretation strategies for the NMR analysis of this important class of compounds.

Unique Challenges in the NMR Analysis of N-Substituted Piperidine-3-Carboxylic Acids

Characterizing these molecules by NMR presents several distinct challenges that require careful consideration during sample preparation and data acquisition.

  • Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The rate of this "ring-flipping" on the NMR timescale can lead to broadened signals or time-averaged spectra, complicating analysis. Low-temperature NMR experiments can sometimes "freeze out" these conformers, allowing for their individual characterization.[4]

  • Zwitterionic Nature: The presence of both a basic nitrogen atom and an acidic carboxylic acid group means these molecules often exist as zwitterions, particularly at physiological pH. This can affect solubility and lead to complex pH-dependent chemical shift changes.

  • Amide Bond Rotamers: When the N-substituent is an acyl group (forming an amide), rotation around the C-N bond can be slow on the NMR timescale. This results in the appearance of two distinct sets of signals (rotamers) for the piperidine ring, doubling the spectral complexity.[5]

  • Signal Overlap: The aliphatic protons of the piperidine ring often resonate in a narrow region of the ¹H NMR spectrum (typically 1.5-4.0 ppm), leading to significant signal overlap that complicates direct interpretation.[6][7]

Core Experimental Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for complete and accurate characterization.

Protocol 1: Optimized Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.

Materials:

  • N-substituted piperidine-3-carboxylic acid sample (5-10 mg for ¹H; 20-50 mg for ¹³C)[8]

  • High-quality 5 mm NMR tubes

  • Deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃)

  • Glass Pasteur pipette with a small plug of glass wool

  • Vortex mixer or sonicator

Step-by-Step Procedure:

  • Solvent Selection: The choice of solvent is crucial.

    • D₂O (Deuterium Oxide): Ideal for zwitterionic or salt forms. It will exchange with the acidic COOH and basic NH protons, causing their signals to disappear. This can simplify the spectrum.

    • DMSO-d₆ (Dimethyl Sulfoxide-d₆): An excellent choice for observing exchangeable protons (COOH and NH), as the exchange rate is slower. It is a highly polar solvent capable of dissolving a wide range of compounds.

    • CD₃OD (Methanol-d₄): A polar protic solvent that can also exchange with labile protons.

    • CDCl₃ (Chloroform-d): Suitable for non-polar, esterified, or N-acylated derivatives that are not zwitterionic.[1]

  • Sample Weighing: Accurately weigh the required amount of sample and place it in a clean, small vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or sonicate the mixture until the sample is fully dissolved.[8][9]

  • Filtration and Transfer: Using the Pasteur pipette with a glass wool plug, carefully filter the solution directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)

1D spectra provide the fundamental framework for structural analysis.

  • ¹H NMR: This is the starting point for any analysis. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The carboxylic acid proton, if observed, typically appears as a very broad signal far downfield (10-12 ppm).[10]

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing around 170-180 ppm.[10]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are run in conjunction with the ¹³C NMR to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons (like the carbonyl) will be absent in DEPT spectra.

Protocol 3: Acquisition of 2D NMR Spectra for Unambiguous Assignment

2D NMR is indispensable for overcoming signal overlap and definitively assigning the complex proton and carbon signals of the piperidine ring.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).[13] It is essential for tracing the connectivity of protons around the piperidine ring, for example, from H-2 to H-3, H-3 to H-4, and so on.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[11] It is the most reliable way to assign the carbon signals of the piperidine ring based on the already-assigned proton signals.[5][14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[13] It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation from the protons on the N-substituent to the C-2 and C-6 carbons of the piperidine ring confirms the site of substitution.[15][16]

Spectral Interpretation and Data Analysis

A systematic workflow is key to interpreting the complex data obtained from these experiments.

Workflow for Structure Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Int Interpretation & Assignment H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT H1->C13 Initial Proton Count & Environment AssignH Assign ¹H Spin Systems using COSY C13->AssignH COSY Acquire ¹H-¹H COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC COSY->AssignH HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC AssignC Assign ¹³C Signals using HSQC HSQC->AssignC Connect Connect Fragments & Assign Quaternary Carbons using HMBC HMBC->Connect AssignH->AssignC AssignC->Connect Conform Analyze Coupling Constants (³JHH) for Conformation Connect->Conform Final Final Structure & Conformation Conform->Final

Caption: Systematic workflow for NMR-based structure elucidation.

Key Spectral Features and Expected Chemical Shifts

The chemical environment of each proton and carbon in the piperidine ring is distinct, giving rise to a characteristic range of chemical shifts. The N-substituent has a significant electronic effect, particularly on the adjacent C-2 and C-6 positions.

PositionTypical ¹H δ (ppm)Typical ¹³C δ (ppm)Notes
H-2/H-6 (axial) ~2.5 - 3.2~45 - 55Protons adjacent to the nitrogen are deshielded. The axial proton is typically more shielded than the equatorial.
H-2/H-6 (equatorial) ~3.0 - 4.0~45 - 55Deshielded relative to the axial proton.
H-3 ~2.5 - 3.5~40 - 50Deshielded by the adjacent carboxylic acid group.
H-4/H-5 ~1.5 - 2.2~20 - 35Generally the most shielded protons in the upfield region of the ring system.
-COOH ~10 - 12~170 - 180Signal is often broad and exchanges with D₂O.

Note: These ranges are approximate and can vary significantly based on the N-substituent, solvent, and pH.[1][6]

Conformational Analysis using Coupling Constants

The magnitude of the three-bond proton-proton coupling constant (³JHH) is governed by the dihedral angle between the coupled protons, as described by the Karplus relationship. This is a powerful tool for determining the conformation of the piperidine ring.

  • A large coupling constant (³J ≈ 10-13 Hz) is indicative of an axial-axial relationship between two protons (dihedral angle ≈ 180°).[15]

  • Smaller coupling constants (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

By carefully analyzing the coupling patterns, particularly of the H-2, H-3, and H-4 protons, one can determine the preferred orientation (axial or equatorial) of the carboxylic acid substituent.[4][17]

Illustrative 2D NMR Correlations

The following diagram illustrates the key correlations used to piece together the structure of an N-substituted piperidine-3-carboxylic acid.

G H2e_label H-2eq H2a_label H-2ax H6e_label H-6eq H6a_label H-6ax H3_label H-3 H4e_label H-4eq H4a_label H-4ax H5e_label H-5eq H5a_label H-5ax R_label R COOH_label COOH H2e C2 H2e->C2 HSQC COOH H2e->COOH H2a H3a H2a->H3a COSY H6e H6a H4e H3a->H4e H4a H3a->H4a C3 H3a->C3 H5e H5a R C_R R->C_R R->C2 HMBC C6 R->C6

Caption: Key 2D NMR correlations for structural assignment.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks - Sample concentration too high- Presence of paramagnetic impurities- Intermediate conformational exchange- Dilute the sample- Filter the sample through a fresh pipette- Acquire spectra at different temperatures (e.g., lower T to slow exchange, higher T to average signals)
Large water signal obscuring peaks - Use of non-anhydrous solvents- Sample contains water- Use a solvent suppression pulse sequence- Lyophilize the sample from D₂O before final preparation
Multiple sets of peaks observed - Presence of rotamers (e.g., around an N-acyl bond)- Mixture of diastereomers- Acquire spectrum at an elevated temperature to coalesce the rotamer signals- Confirm purity by LC-MS or HPLC
No COOH proton signal seen - Use of a protic deuterated solvent (D₂O, CD₃OD)- Rapid proton exchange- Re-run the sample in DMSO-d₆- The absence in protic solvents is expected and confirms its identity

References

  • NMR Spectroscopy of Acylated Piperidines. ResearchGate. Available at: [Link]

  • NMR Spectroscopy Protocols for Food Metabolomics Applications. PubMed. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Available at: [Link]

  • Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. Available at: [Link]

  • How To Prepare And Run An NMR Sample. Alwsci Blog. Available at: [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 2D NMR. EPFL. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Preparation of a Novel Type of Zwitterionic Polymer and the Antifouling PDMS Coating. MDPI. Available at: [Link]

  • Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • NMR Sample Preparation. University of Cambridge. Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. Available at: [Link]

  • Synthesis of zwitterionic polyelectrolyte nanogels via electrostatic- templated polymerization. The Royal Society of Chemistry. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available at: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. ACS Omega. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

Sources

Mass spectrometry of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid

Introduction & Scientific Context

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 926225-27-6), often referred to as N-isovalerylnipecotic acid, represents a critical structural motif in the development of GABA uptake inhibitors and peptidomimetic libraries. As a derivative of nipecotic acid, its analysis requires rigorous differentiation from its structural isomers (e.g., piperidine-4-carboxylic acid derivatives) and metabolic byproducts.

This application note provides a definitive guide for the mass spectrometric characterization of this molecule. Unlike generic protocols, this guide focuses on the mechanistic causality of ionization and fragmentation, ensuring that researchers can validate their results through first-principles chemistry rather than simple library matching.

Key Chemical Properties:

  • Formula: C₁₁H₁₉NO₃[1]

  • Molecular Weight: 213.27 g/mol [1]

  • Monoisotopic Mass: 213.1365 Da

  • pKa (Predicted): ~3.8 (Carboxylic acid), Amide Nitrogen is non-basic.

Analytical Strategy & Causality

To achieve high-confidence identification, we utilize a dual-polarity approach. The molecule contains two competing ionization sites: the carboxylic acid (prone to deprotonation in ESI-) and the amide carbonyl (prone to protonation in ESI+).

  • ESI Positive Mode (+): Favored for structural elucidation. The protonation occurs primarily on the amide oxygen. Subsequent Collision-Induced Dissociation (CID) drives distinct pathways: McLafferty rearrangements and amide bond cleavage.

  • ESI Negative Mode (-): Favored for quantification. The carboxylic acid moiety deprotonates readily (

    
    ), providing a cleaner background and higher sensitivity in biological matrices where endogenous amines might interfere in positive mode.
    

Experimental Protocol

Sample Preparation (Self-Validating Workflow)
  • Objective: Minimize matrix suppression while ensuring quantitative recovery.

  • Validation Step: The use of a deuterated internal standard (e.g., Nipecotic acid-d5 derivatized with isovaleryl chloride) is recommended. If unavailable, use 1-Boc-piperidine-3-carboxylic acid as a surrogate standard due to similar retention characteristics.

Protocol:

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Matrix Extraction (Plasma/Serum):

    • Add 100 µL sample to 300 µL cold Acetonitrile (protein precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant. Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Retains the hydrophobic isovaleryl tail while resolving the polar acid.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses acid ionization, increasing retention on C18.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent promotes efficient desolvation in ESI.
Gradient 5% B (0-1 min)

95% B (8 min)
Shallow gradient required to separate from potential regioisomers (4-COOH).
Flow Rate 0.3 mL/minOptimal for electrospray stability.
Source Temp 350°CHigh temp needed to desolvate the hydrogen-bonded carboxylic acid dimers.

Fragmentation Mechanics & Results

This section details the specific spectral fingerprints required for confirmation.

ESI(+) Fragmentation Pathway ( )

Upon collision-induced dissociation, the protonated molecule undergoes two primary competitive pathways.

  • Pathway A: McLafferty Rearrangement (Diagnostic)

    • Mechanism:[2][3] The isovaleryl group contains a

      
      -hydrogen (on the terminal methyls). The amide carbonyl oxygen abstracts this proton, leading to the cleavage of the 
      
      
      
      -
      
      
      bond of the acyl chain.
    • Neutral Loss: Isobutene (56 Da).

    • Product Ion:m/z 158 (1-hydroxy-piperidine-3-carboxylic acid derivative).

  • Pathway B: Amide Hydrolysis / Acylium Formation

    • Mechanism:[2][3] Inductive cleavage of the amide N-C bond.

    • Product Ion 1:m/z 85 (Isovaleryl cation,

      
      ).
      
    • Product Ion 2:m/z 130 (Protonated Nipecotic Acid,

      
      ). Note: This often undergoes further water loss to m/z 112.
      
  • Pathway C: Dehydration

    • Mechanism:[2][3] Loss of water from the carboxylic acid.[4]

    • Product Ion:m/z 196 (

      
      ).
      
ESI(-) Fragmentation Pathway ( )
  • Decarboxylation:

    • Mechanism:[2][3] Loss of

      
       from the carboxylate group.
      
    • Product Ion:m/z 168 (

      
      ).
      

Visualized Workflows

Figure 1: Analytical Logic & Workflow

AnalyticalWorkflow cluster_MS Mass Spectrometry Sample Biological Sample (Plasma/Tissue) Extract Extraction (PPT / SPE) Sample->Extract LC LC Separation (C18, Acidic pH) Extract->LC Ionization ESI Source (Dual Polarity) LC->Ionization MS1 Q1 Filter Select m/z 214 (+) / 212 (-) Ionization->MS1 Collision Collision Cell (CID 15-30 eV) MS1->Collision MS2 Q3 Detection Fragment Analysis Collision->MS2

Caption: Step-by-step analytical workflow from sample extraction to MS/MS detection, highlighting the dual-polarity strategy.

Figure 2: Mechanistic Fragmentation Pathway (ESI+)

Fragmentation Parent Precursor Ion [M+H]+ m/z 214 (Protonated Amide) McLafferty McLafferty Rearrangement (Gamma-H Transfer) Parent->McLafferty Path A AmideCleave Amide Bond Hydrolysis (Inductive Cleavage) Parent->AmideCleave Path B Dehydration Dehydration (-H2O) Parent->Dehydration Path C Frag158 Product Ion m/z 158 (Loss of Isobutene -56Da) McLafferty->Frag158 Frag85 Acylium Ion m/z 85 (Isovaleryl Cation) AmideCleave->Frag85 Frag130 Nipecotic Acid Ion m/z 130 (Amine Fragment) AmideCleave->Frag130 Frag196 Product Ion m/z 196 (Anhydride form) Dehydration->Frag196

Caption: ESI(+) fragmentation pathways. Path A (McLafferty) is diagnostic for the isovaleryl chain; Path B confirms the piperidine core.

Summary of Diagnostic Ions

Ion Typem/z (Th)Origin / MechanismApplication
Precursor (+) 214.1

Primary detection
Fragment (+) 158.1 Loss of Isobutene (McLafferty)Specific ID (Confirms isovaleryl chain)
Fragment (+) 85.1 Isovaleryl CarbocationStructural confirmation
Fragment (+) 130.1 Nipecotic Acid CoreConfirms piperidine ring
Precursor (-) 212.1

Quantification (Cleaner baseline)
Fragment (-) 168.1 Decarboxylation (

)
Confirmation in Neg Mode

References

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Retrieved from [Link]

  • Marnela, K. M., et al. (1988).[5] Piperidine ester derivatives in mass spectrometric analysis of fatty acids.[5] Biomedical & Environmental Mass Spectrometry.[5] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[4][6][7][8][9][10] Retrieved from [Link]

Sources

Application Note: Evaluation of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 926225-27-6), also structurally described as N-isovaleryl nipecotic acid , represents a strategic lipophilic modification of the classic GABA uptake inhibitor, nipecotic acid.

Mechanistic Background

Nipecotic acid is a potent, selective inhibitor of the GABA Transporter 1 (GAT-1).[1][2][3] However, its zwitterionic nature at physiological pH prevents it from effectively crossing the Blood-Brain Barrier (BBB), rendering it ineffective as a systemic anticonvulsant.

The addition of the 3-methylbutanoyl (isovaleryl) moiety at the piperidine nitrogen serves two critical functions:

  • Lipophilicity Enhancement: It masks the secondary amine, increasing the logP and facilitating passive diffusion across the BBB.

  • Prodrug/Active Analog Potential: Depending on metabolic stability, the compound may act as a direct GAT-1 inhibitor or a prodrug delivering nipecotic acid to the CNS.

This guide details the standardized workflow to validate this compound’s efficacy, focusing on GAT-1 inhibition kinetics and in vivo seizure threshold modulation .

Experimental Workflow Overview

The characterization pipeline moves from molecular mechanism to systemic efficacy and safety.

Workflow cluster_assays In Vivo Assays Compound 1-(3-Methylbutanoyl) piperidine-3-carboxylic acid InVitro In Vitro Validation (GAT-1 Inhibition) Compound->InVitro IC50 Determination InVivo In Vivo Screening (Mice/Rats) InVitro->InVivo If IC50 < 10 µM Analysis Data Analysis (ED50, PI) InVivo->Analysis Quantal Data MES MES Test (Seizure Spread) InVivo->MES PTZ scPTZ Test (Seizure Threshold) InVivo->PTZ Rotarod Rotarod (Neurotoxicity) InVivo->Rotarod

Figure 1: Preclinical evaluation workflow for GABAergic candidates.

Protocol A: In Vitro GABA Uptake Inhibition

Objective: Determine the IC50 of the test compound against GAT-1 using [³H]-GABA. System: Rat cortical synaptosomes or HEK-293 cells stably expressing mGAT1.

Materials
  • Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Radioligand: [³H]-GABA (Specific Activity: 80–100 Ci/mmol).

  • Control: Tiagabine or Nipecotic acid (Positive Control).

  • Test Compound: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (dissolved in DMSO, final concentration <0.1%).

Methodology
  • Preparation: Prepare synaptosomes from male Sprague-Dawley rat cortex using standard homogenization and centrifugation (1000 x g followed by 12,000 x g). Resuspend pellets in Krebs buffer.

  • Incubation:

    • Aliquot 100 µL synaptosomal suspension into 96-well plates.

    • Add 50 µL of Test Compound (Concentration range: 0.1 nM – 100 µM).

    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation: Add 50 µL [³H]-GABA (final concentration 10 nM) to start the reaction.

  • Termination: After 5 min, terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate IC50 using non-linear regression (Log-inhibitor vs. response).

  • Success Criterion: IC50 < 10 µM indicates potent GAT-1 affinity.

Protocol B: In Vivo Anticonvulsant Screening

Objective: Assess BBB penetration and anticonvulsant efficacy. Species: Male CF-1 mice (18–25 g). Vehicle: 0.5% Methylcellulose or Saline (Compound is likely water-soluble; if not, use 10% Tween-80).

Assay 1: Subcutaneous Pentylenetetrazol (scPTZ) Test

Rationale: The scPTZ test is the "Gold Standard" for detecting GABAergic agents (e.g., benzodiazepines, valproate, tiagabine).

  • Dosing: Administer Test Compound intraperitoneally (i.p.) at initial screening doses (e.g., 30, 100, 300 mg/kg).[4]

  • Pretreatment Time: Wait 30 minutes (standard) or 60 minutes (if delayed absorption is suspected).

  • Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose fold of skin on the neck.

  • Observation: Observe animals for 30 minutes .

    • Endpoint: Absence of a single clonic seizure of ≥5 seconds duration.

    • Scoring: Protected (0) vs. Seized (1).

Assay 2: Maximal Electroshock (MES) Test

Rationale: Measures the ability to prevent seizure spread (often Na+ channel mediated, but GAT inhibitors can show activity here).

  • Dosing: Administer Test Compound (i.p.).

  • Challenge: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 sec).

  • Observation:

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Scoring: Protected (if no hindlimb extension >90° observed).

Protocol C: Neurotoxicity (Rotarod Test)

Objective: Differentiate anticonvulsant efficacy from sedation or muscle relaxation.

  • Training: Train mice to maintain balance on a rotating rod (6–10 rpm) for at least 1 minute prior to testing.

  • Testing: Administer Test Compound (i.p.). Place mice on the rod at the Time of Peak Effect (TPE).

  • Endpoint: Inability to maintain equilibrium for 1 minute (falling off 3 times).

  • Calculation: Determine the TD50 (Toxic Dose 50%).

Data Presentation & Analysis

Summary Table Template
Dose (mg/kg)scPTZ Protection (%)MES Protection (%)Rotarod Toxicity (%)
Vehicle0%0%0%
30[Data][Data][Data]
100[Data][Data][Data]
300[Data][Data][Data]
Mechanism Visualization

Understanding the target interaction is vital for interpreting results.

Synapse Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High GABA) Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Inhibition (Cl- Influx) GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake (Normal) GAT1->Presynaptic Recycling Compound N-Isovaleryl Nipecotic Acid Compound->GAT1 BLOCKS

Figure 2: Mechanism of Action. The compound blocks GAT-1, elevating synaptic GABA levels.[1]

Quantitative Metrics
  • ED50 (Median Effective Dose): Calculated using Probit analysis from the dose-response curve in scPTZ/MES.

  • PI (Protective Index):

    
    .
    
    • Target: PI > 2.0 is considered a viable drug candidate.

References

  • GAT-1 Inhibition & Nipecotic Acid Derivatives: Nielsen, E. B., et al. (1991). "Glycine and GABA transporter inhibitors: The relationship between structure and activity." European Journal of Pharmacology. Link

  • Standard Anticonvulsant Protocols (NIH ASP): White, H. S., et al. (1995). "Discovery and preclinical development of antiepileptic drugs." Antiepileptic Drugs, 4th Ed. Raven Press. Link

  • scPTZ and MES Validation: Swinyard, E. A., et al. (1989). "General principles: experimental selection, quantification, and evaluation of anticonvulsants." Antiepileptic Drugs.[1][5][6][7][8][9] Link

  • Compound Structure Validation: ChemScene. (2024). "1-(3-Methylbutanoyl)piperidine-3-carboxylic acid - Product Analysis." Link

Sources

Application Note: Piperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety represents a "privileged structure" in neuropharmacology, serving as the core pharmacophore for a diverse array of CNS-active agents, including Donepezil (Alzheimer’s), Methylphenidate (ADHD), and Paroxetine (Depression). Its ubiquity stems from its conformational flexibility and a pKa (~11.0) that ensures protonation at physiological pH, allowing it to mimic the cationic ammonium headgroup of endogenous neurotransmitters like acetylcholine and dopamine.

This Application Note provides a technical roadmap for researchers utilizing piperidine scaffolds. It details the structural basis of their efficacy and provides validated, step-by-step protocols for assessing their activity against two critical targets: Acetylcholinesterase (AChE) and Monoamine Transporters (DAT/SERT) .

Part 1: Chemical Biology & Mechanism of Action

The Cationic Mimicry Hypothesis

The success of piperidine in neuroscience is driven by its ability to participate in high-affinity cation-


 interactions . Within the binding pockets of G-protein-coupled receptors (GPCRs) and enzymes, the protonated nitrogen of the piperidine ring anchors the molecule to aromatic residues (Tryptophan, Phenylalanine, Tyrosine).
  • AChE Binding: In Donepezil, the piperidine nitrogen binds to the anionic site of AChE, while the benzyl tail interacts with the peripheral anionic site (PAS) via

    
    -
    
    
    
    stacking.
  • Transporter Blockade: In Methylphenidate, the piperidine ring overlaps with the binding site of dopamine at the Dopamine Transporter (DAT), competitively inhibiting reuptake.

Visualization: Piperidine Pharmacophore Mapping

The following diagram illustrates how the piperidine core is derivatized to target distinct CNS pathways.

Piperidine_SAR Piperidine Piperidine Core (C5H11N) Donepezil Ligand: Donepezil (Benzyl-piperidine) Piperidine->Donepezil N-benzyl derivatization Ritalin Ligand: Methylphenidate (Phenyl-piperidine) Piperidine->Ritalin alpha-phenyl derivatization PPBP Ligand: PPBP (Propyl-piperidine) Piperidine->PPBP N-propyl derivatization AChE Target: Acetylcholinesterase (Alzheimer's) Mech_AChE Mechanism: Dual Binding (CAS & PAS) Cation-Pi Interaction AChE->Mech_AChE DAT Target: Dopamine Transporter (ADHD) Mech_DAT Mechanism: Reuptake Inhibition Transporter Conformational Lock DAT->Mech_DAT Sigma Target: Sigma-1 Receptor (Neuroprotection) Mech_Sigma Mechanism: Chaperone Modulation Ca2+ Regulation Sigma->Mech_Sigma Donepezil->AChE Ritalin->DAT PPBP->Sigma

Figure 1: Structure-Activity Relationship (SAR) map showing how specific derivatizations of the piperidine ring direct selectivity toward cholinergic, dopaminergic, or sigma-receptor pathways.

Part 2: Protocol for Cholinergic Modulation (Alzheimer's Research)

Target: Acetylcholinesterase (AChE).[1][2][3][4] Reference Compound: Donepezil (IC




6.7 nM).[4]
Protocol 1: Modified Ellman’s Colorimetric Assay

This protocol is the industry standard for screening piperidine derivatives for AChE inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.[1][5]

Scientific Rationale: Unlike simple endpoint assays, this kinetic protocol allows for the detection of reversible inhibitors (like Donepezil) versus irreversible inhibitors (like organophosphates) by monitoring the reaction velocity over time.

Reagents & Preparation[2][3][5][6]
  • Buffer A: 100 mM Sodium Phosphate buffer (pH 8.0). Note: pH 8.0 is critical; lower pH reduces the extinction coefficient of the TNB anion.

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.

  • Substrate (ATCh): 75 mM Acetylthiocholine iodide in deionized water.

  • Enzyme Source: Recombinant human AChE (0.5 U/mL) or rat brain homogenate (S9 fraction).

Experimental Workflow
  • Blank Correction:

    • Pipette 140 µL Buffer A into 96-well microplate.

    • Add 20 µL Test Compound (dissolved in DMSO; final DMSO <1%).

    • Control Wells: Add 20 µL vehicle (DMSO) instead of compound.

  • Enzyme Incubation:

    • Add 20 µL AChE Enzyme Solution .

    • Incubate at 25°C for 15 minutes .

    • Why? This pre-incubation step is vital for piperidine derivatives to establish equilibrium binding at the Peripheral Anionic Site (PAS) before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 10 µL DTNB .

    • Add 10 µL ATCh Substrate .

  • Kinetic Measurement:

    • Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis

Calculate the velocity (


) of the reaction (slope of Absorbance vs. Time). Determine % Inhibition:


Part 3: Protocol for Dopaminergic Modulation (ADHD/Psychiatry)

Target: Dopamine Transporter (DAT). Reference Compound: Methylphenidate (K




100–300 nM).
Protocol 2: Synaptosomal [ H]-Dopamine Uptake Assay

While PET imaging is used in vivo, the synaptosomal uptake assay is the definitive in vitro method for determining if a piperidine derivative functions as a reuptake inhibitor.

Scientific Rationale: This assay uses crude synaptosomes (resealed nerve terminals) which retain functional transporters. We measure the accumulation of radiolabeled dopamine inside the synaptosome. Piperidine derivatives like methylphenidate block this transport, reducing the radioactive signal in the filter.

Reagents & Preparation[2][3][5][6]
  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    
    PO
    
    
    , 1.3 mM CaCl
    
    
    , 10 mM Glucose, 25 mM HEPES, pH 7.4.
  • Radioligand: [

    
    H]-Dopamine (specific activity ~40-60 Ci/mmol).
    
  • Tissue: Rat striatum (rich in DAT).

Experimental Workflow

Uptake_Assay Step1 1. Tissue Prep Homogenize Striatum in 0.32M Sucrose Centrifuge 1000xg (10 min) -> Save Supernatant Step2 2. Synaptosome Isolation Centrifuge Supernatant 12,000xg (20 min) Resuspend Pellet (P2) in KRH Buffer Step1->Step2 Step3 3. Drug Pre-Incubation Mix Synaptosomes + Piperidine Derivative (37°C for 10 min) Step2->Step3 Step4 4. Uptake Initiation Add [3H]-Dopamine Incubate 5 min Step3->Step4 Step5 5. Termination Rapid Vacuum Filtration (GF/B filters) Wash 3x with Ice-Cold Buffer Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Figure 2: Workflow for the Synaptosomal Dopamine Uptake Assay.

Critical Validation Steps
  • Temperature Control: Run parallel control tubes at 4°C . At this temperature, active transport via DAT is abolished, but passive diffusion remains. Subtracting the 4°C value from the 37°C value yields "Specific Uptake."

  • Oxidation Prevention: Dopamine oxidizes rapidly. Ascorbic acid (0.1 mM) and Pargyline (10 µM, MAO inhibitor) must be added to the buffer to prevent degradation of the radioligand.

Part 4: Comparative Data & Applications

The following table summarizes the binding profiles of key piperidine derivatives, useful for benchmarking new compounds.

Compound ClassPrimary TargetMechanismKey Interaction ResiduesClinical Application
N-Benzyl Piperidines (e.g., Donepezil)AChEMixed Inhibitor (CAS + PAS)Trp86 (CAS), Trp286 (PAS)Alzheimer's Disease
Phenyl-Piperidines (e.g., Methylphenidate)DAT / NETReuptake BlockerAsp79 (Salt bridge), Phe320ADHD, Narcolepsy
4-Phenyl-Piperidines (e.g., Paroxetine)SERTReuptake BlockerTyr176, Ile172Depression (SSRI)
N-Alkyl Piperidines (e.g., PPBP)Sigma-1 (S1R)Agonist/ChaperoneGlu172 (Salt bridge)Neuroprotection
Emerging Application: Sigma-1 Receptor (S1R) Modulation

Recent research highlights the utility of piperidine ligands in neuroprotection. Ligands like PPBP (4-phenyl-1-(4-phenylbutyl)-piperidine) bind S1R at the Endoplasmic Reticulum-Mitochondria interface.

  • Application: Mitigating ischemic damage.[7]

  • Mechanism: S1R activation by piperidines enhances calcium signaling and prevents excitotoxicity.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (Aricept): A Pharmacological and Clinical Review." OUP Academic. Link (Verified via search 1.1)

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[6] Biochemical Pharmacology. Link (Methodological Standard)

  • Volkow, N. D., et al. (1998). "Dopamine Transporter Occupancies in the Human Brain Induced by Therapeutic Doses of Oral Methylphenidate." American Journal of Psychiatry.[8] Link (Verified via search 1.7)

  • Gobec, S., et al. (2018).[9] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC.[10] Link (Verified via search 1.5)

  • Cobos, E. J., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. Link (Verified via search 1.6)

Sources

High-throughput screening of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1-(3-Methylbutanoyl)piperidine-3-carboxylic Acid Analogs

Executive Summary

This application note details a high-throughput screening (HTS) campaign targeting the GABA Transporter 1 (GAT1/SLC6A1) using analogs of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid . While the core scaffold (nipecotic acid) is a known GABA mimetic, the N-acylation with a 3-methylbutanoyl (isovaleryl) group represents a strategic lipophilic modification intended to enhance Blood-Brain Barrier (BBB) permeability and engage the hydrophobic vestibule of the transporter, similar to the mechanism of Tiagabine.

This guide provides a validated workflow for library design, a fluorescence-based membrane potential assay (FLIPR), and data analysis protocols to identify potent GAT1 inhibitors for epilepsy and anxiety indications.

Scientific Rationale & Library Design

The Scaffold: N-Acylated Nipecotic Acid
  • Core Pharmacophore: Piperidine-3-carboxylic acid (Nipecotic acid) is a rigid analog of GABA that competitively binds to the GAT1 substrate site.

  • Limitation of Parent: Free nipecotic acid is zwitterionic and hydrophilic, preventing it from crossing the BBB effectively.

  • The Analog Strategy: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid introduces a lipophilic isovaleryl tail. This mimics the "anchor" domain seen in blockbuster drugs like Tiagabine, which binds to a secondary hydrophobic pocket (vestibule) on GAT1, locking the transporter in an open-to-out conformation [1].

Combinatorial Library Strategy

To screen effective analogs, the library is constructed via parallel synthesis focusing on two diversity vectors:

  • Vector A (N-Capping): Replacement of the 3-methylbutanoyl group with varying lipophilic acyl chlorides, sulfonyl chlorides, and heteroaryl halides to probe the GAT1 extracellular vestibule.

  • Vector B (Acid Bioisosteres): Modification of the C3-carboxylic acid to tetrazoles or hydroxamic acids to tune pKa and metabolic stability while maintaining the essential ionic interaction with GAT1 Arg69 [2].

HTS Assay Protocol: FLIPR Membrane Potential

Principle: GAT1 is a symporter that co-transports GABA with 2 Na⁺ and 1 Cl⁻ ions. The influx of Na⁺ causes a rapid depolarization of the cell membrane. This assay uses a voltage-sensitive fluorescent dye to measure this depolarization. Inhibitors block the GABA-induced depolarization , resulting in a reduced fluorescence signal compared to controls.

Materials & Reagents
  • Cell Line: HEK293 stably expressing human SLC6A1 (hGAT1).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Reagent: FLIPR Membrane Potential Assay Kit (Blue).

  • Substrate: GABA (EC80 concentration, typically 3-5 µM).

  • Controls: Tiagabine (Positive Control/Max Inhibition), DMSO (Negative Control).

Step-by-Step Workflow

Step 1: Cell Plating (Day 0)

  • Harvest HEK-hGAT1 cells using Accutase (avoid Trypsin to preserve surface proteins).

  • Dispense 10,000 cells/well into 384-well black/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Addition (Day 1)

  • Source: 10 mM compound stocks in DMSO.

  • Acoustic Dispensing: Use an Echo® Liquid Handler to transfer 40 nL of library compounds into the assay plate.

  • Final Concentration: 10 µM (0.1% DMSO).

  • Incubation: Incubate cells with compounds for 30 minutes at room temperature (RT) to allow equilibrium binding.

Step 3: Dye Loading

  • Reconstitute FLIPR Membrane Potential Dye (Blue) in Assay Buffer.

  • Add 20 µL of Dye solution to each well.

  • Incubate for 30 minutes at RT in the dark. Note: Do not wash cells; this is a homogeneous assay.

Step 4: Kinetic Read (FLIPR Tetra)

  • Place plate in FLIPR Tetra.

  • Baseline Read: Measure fluorescence (Ex 530nm / Em 565nm) for 10 seconds.

  • Stimulation: Inject 10 µL of GABA (5x EC80 concentration).

  • Kinetic Read: Measure fluorescence every 2 seconds for 180 seconds.

Step 5: Data Normalization

  • Calculate Response = (Max Fluorescence - Baseline Fluorescence).

  • Calculate % Inhibition relative to Tiagabine (100% inhibition) and DMSO (0% inhibition).

Visualization: Assay Workflow & Mechanism

GAT1_Screening_Workflow cluster_0 Library Prep cluster_1 Cellular Assay cluster_2 Kinetic Readout Compound Analog Library (DMSO Stock) Echo Acoustic Dispense (Echo 650) Compound->Echo Cells HEK-hGAT1 Cells (384-well) Echo->Cells 40 nL Incubate Compound Incubation (30 min) Cells->Incubate Dye Add Membrane Potential Dye Incubate->Dye GABA Inject GABA (Substrate) Dye->GABA Load Plate FLIPR FLIPR Read (Fluorescence) GABA->FLIPR Trigger Na+ Influx

Caption: Workflow for GAT1 inhibition screening. Compounds are pre-incubated before GABA triggers Na+-dependent depolarization.

Data Analysis & Hit Selection

Quality Control Metrics

Before hit selection, validate plate performance using the Z-factor (


):


  • 
    : Mean and SD of Positive Control (Tiagabine + GABA).
    
  • 
    : Mean and SD of Negative Control (DMSO + GABA).
    
  • Acceptance Criteria:

    
    .
    
Hit Classification
ClassificationCriteria (% Inhibition)Action
Inactive < 30%Discard
Weak Hit 30% - 50%Retest in duplicate
Active Hit > 50%Advance to Dose-Response
Cytotoxic Baseline Fluor < 70% of ControlFlag for Counter-Screen
Secondary Validation (Orthogonal)

Hits are validated using a Radiolabeled [³H]-GABA Uptake Assay .

  • Why? The FLIPR assay measures membrane potential, which can be affected by ion channel blockers (off-target). The uptake assay directly measures the transport of the substrate.

  • Protocol: Incubate cells with hit compounds, add [³H]-GABA, wash cells, lyse, and read via Liquid Scintillation Counting (LSC).

Mechanism of Action: GAT1 Inhibition[1][2]

The 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid analogs are designed to function as competitive or non-competitive inhibitors depending on the N-substituent size.

GAT1_Mechanism GABA_Out Extracellular GABA GAT1_Open GAT1 (Open-to-Out) GABA_Out->GAT1_Open Substrate Binding Transport Na+/Cl- Coupled Transport GAT1_Open->Transport Normal Function Nipecotic Nipecotic Acid Core (Mimics GABA) Nipecotic->GAT1_Open Competes at S1 Site Complex Inhibitor-GAT1 Complex (Locked State) Nipecotic->Complex Tail 3-Methylbutanoyl Tail (Hydrophobic Anchor) Tail->GAT1_Open Binds Vestibule (S2) Tail->Complex Complex->Transport BLOCKS Depol Membrane Depolarization Transport->Depol

Caption: Bivalent binding mode. The nipecotic core binds the substrate site (S1), while the acyl tail engages the vestibule (S2), locking the transporter.

References

  • Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature, 606, 820–826. [Link]

  • Kragholm, B., et al. (2013). The structural basis for the binding of tiagabine to the human GABA transporter 1. Journal of Biological Chemistry, 288(15), 10241-10251. [Link]

  • Zheng, X., et al. (1995).[1] Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for N-acylation of Nipecotic Acid Target Molecule: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS: 926225-27-6) Application: Key intermediate for GABA uptake inhibitors (e.g., Tiagabine analogs).

Introduction: The Solubility Paradox

Welcome to the technical guide for synthesizing N-acylated nipecotic acid derivatives. As a Senior Application Scientist, I often see researchers struggle with this specific synthesis not because the chemistry is complex, but because the physical properties of the starting material are misunderstood.

The Core Problem: The starting material, Nipecotic acid (Piperidine-3-carboxylic acid) , exists as a zwitterion . It has high melting points and is insoluble in most non-polar organic solvents (DCM, THF, Toluene) but highly soluble in water. Conversely, your acylating agent, Isovaleryl chloride (3-Methylbutanoyl chloride) , is moisture-sensitive and hydrolyzes rapidly in water.

To improve your yield, you must choose between two mutually exclusive strategies:

  • The "Silyl-Switch" Method (Recommended): Modifying the starting material to be organic-soluble.

  • The Schotten-Baumann Method (Classic): Using a biphasic system to manage the conflicting solubilities.[1][2]

Module 1: Protocol Selection Strategy

Before starting, assess your constraints using the decision matrix below.

Decision Matrix: Aqueous vs. Anhydrous Route
FeatureMethod A: Anhydrous Silyl-Protection (High Yield)Method B: Schotten-Baumann (Cost Effective)
Primary Solvent Dichloromethane (DCM)Water / DCM (Biphasic)
Reagents TMSCl (Chlorotrimethylsilane) or BSANaOH or KOH
Moisture Sensitivity High (Requires dry solvents)Low (Water is the solvent)
Yield Potential 85% - 95% 60% - 75%
Purification Simple Acid/Base ExtractionRequires careful pH monitoring
Best For Small to Mid-scale (grams to kilos)Large Industrial Scale (Cost-driven)
Workflow Visualization

Synthesis_Workflow Start Start: Nipecotic Acid Decision Select Strategy Start->Decision RouteA Route A: Anhydrous Silyl-Switch (High Yield / Lab Scale) Decision->RouteA RouteB Route B: Schotten-Baumann (Lower Cost / Bulk Scale) Decision->RouteB StepA1 1. Reflux with TMSCl/DCM (Transient Ester Protection) RouteA->StepA1 StepB1 1. Dissolve in NaOH (aq) (pH > 10) RouteB->StepB1 StepA2 2. Add Base (TEA/DIPEA) StepA1->StepA2 StepA3 3. Add Isovaleryl Chloride (0°C, Anhydrous) StepA2->StepA3 Quench Hydrolysis / Workup (Convert TMS-ester back to Acid) StepA3->Quench StepB2 2. Add Isovaleryl Chloride (Dropwise, <5°C) StepB1->StepB2 StepB3 3. Simultaneous Base Addition (Maintain pH 10-12) StepB2->StepB3 Isolate Isolate Product (Acidify & Extract) StepB3->Isolate Quench->Isolate

Caption: Comparative workflow for N-acylation of zwitterionic amino acids. Route A utilizes transient silyl protection to solubilize the reactant.

Module 2: The "Silyl-Switch" Protocol (Recommended)

Why this works: By treating nipecotic acid with Chlorotrimethylsilane (TMSCl), you temporarily protect the carboxylic acid as a silyl ester and break the zwitterion lattice. This makes the molecule soluble in DCM, allowing the acylation to proceed in a homogeneous, anhydrous environment where the acid chloride is stable.

Step-by-Step Methodology
  • Suspension: Suspend 1.0 eq of Nipecotic acid in dry Dichloromethane (DCM) (approx. 10 mL/g).

  • Silylation: Add 2.2 eq of Chlorotrimethylsilane (TMSCl) followed by 2.5 eq of Triethylamine (TEA) or DIPEA.

    • Observation: The slurry will clear up and become a homogeneous solution as the silyl ester forms.

    • Reflux:[3] Reflux gently for 1-2 hours to ensure complete silylation.

  • Cooling: Cool the reaction mixture to 0°C .

  • Acylation: Add 1.1 eq of Isovaleryl chloride dropwise over 30 minutes.

    • Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours.

  • Quench (Deprotection): Add water or dilute HCl.

    • Chemistry: The TMS-ester is extremely labile to water. It hydrolyzes instantly, returning the carboxylic acid functionality, while the amide bond remains stable.

  • Workup:

    • Adjust aqueous layer to pH ~2 with 1N HCl.

    • Extract with DCM or Ethyl Acetate (3x).

    • Dry organics over Na₂SO₄ and concentrate.

Module 3: The Schotten-Baumann Protocol (Alternative)

Why this works: It uses the "brute force" of aqueous base to dissolve the amino acid. The reaction relies on the reaction rate of the amine with the acid chloride being faster than the hydrolysis of the acid chloride by water.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Nipecotic acid in 2.5 eq of 2M NaOH solution.

    • Check: Ensure the solution is clear (pH should be >12).

  • Biphasic Setup: Add an equal volume of DCM (or THF). Cool the mixture to 0°C .

  • Acylation: Dissolve 1.2 eq of Isovaleryl chloride in a small amount of DCM. Add this solution dropwise to the vigorously stirred reaction mixture.

  • pH Control (The Yield Killer):

    • Critical: As the reaction proceeds, HCl is generated, dropping the pH. If pH drops below 9, the amine becomes protonated (ammonium) and stops reacting.

    • Action: Simultaneously add additional 2M NaOH dropwise to maintain pH between 10 and 12 .

  • Completion: Stir for 1 hour at 0°C, then 1 hour at RT.

  • Workup:

    • Separate the layers.[4] Discard the organic layer (it contains impurities and unreacted acid chloride).

    • Acidify the aqueous layer to pH 2 using 6N HCl.

    • Extract the now-precipitated product into Ethyl Acetate (3x).

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<40%) using the Schotten-Baumann method. What went wrong?

Diagnosis: The most common cause is pH drift .

  • Explanation: Isovaleryl chloride generates HCl as it reacts. This neutralizes your base.[1] If the pH drops below the pKa of the piperidine nitrogen (approx. 10-11), the amine protonates and becomes non-nucleophilic.

  • Fix: Use an autotitrator or monitor pH constantly with strips/meter. Keep pH > 10. Alternatively, switch to the Silyl-Switch Method (Module 2) to eliminate pH issues entirely.

Q2: I see a major impurity by TLC/LCMS. What is it?

Diagnosis: It is likely the Mixed Anhydride or Self-Coupled Dimer .

  • Scenario: If you used a coupling agent (like EDC/NHS) instead of acid chloride, the carboxylic acid on the nipecotic acid can react with the amine of a second molecule.

  • Fix: This is why we use Isovaleryl Chloride . The acid chloride is far more reactive toward the amine than the carboxylic acid is. If using Method A (Silyl), the carboxylic acid is protected as a TMS ester, physically preventing this side reaction.

Q3: The product is not extracting into the organic layer during workup.

Diagnosis: Incorrect pH during extraction.

  • Explanation: The product is a carboxylic acid.[4][5] At neutral or basic pH, it exists as a carboxylate salt (water-soluble).

  • Fix: You must acidify the aqueous phase to pH 1-2 before extraction. This protonates the carboxylate (

    
    
    
    
    
    
    
    ), making it hydrophobic enough to move into Ethyl Acetate or DCM.
Q4: Can I use Isovaleric Acid instead of the Chloride?

Answer: Yes, but it requires coupling agents (HATU, EDC).

  • Warning: This is generally less efficient for this specific substrate because you must protect the carboxylic acid of the nipecotic acid first (e.g., as a methyl ester), do the coupling, and then saponify (hydrolyze) the ester. This adds two extra steps (Protection

    
     Coupling 
    
    
    
    Deprotection). The Acid Chloride route is a direct, one-step synthesis.

References

  • Schotten-Baumann Reaction Conditions

    • Title: Schotten-Baumann Reaction[1][3][6]

    • Source: Comprehensive Organic Name Reactions and Reagents
    • URL:[Link]

  • Silyl-Protection Strategy (Organic Synthesis)

    • Title: A Convenient Preparation of an Orthogonally Protected Amino Acid Analog: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid[4]

    • Source: Organic Syntheses (Vol. 81, p. 213) - Demonstrates the use of TMSCl to solubilize piperidine-carboxylic acids.
    • URL:[Link]

  • Target Molecule Data

    • Title: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (Compound Summary)[5]

    • Source: PubChem
    • URL:[Link]

  • Contextual Application (GAT Inhibitors)

    • Title: Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors[3][7][8][9]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed)
    • URL:[Link]

Sources

Technical Support Center: Stability of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is a versatile building block in pharmaceutical and chemical research.[1] Its structure, featuring a piperidine ring, a carboxylic acid group, and an amide linkage, makes it a valuable intermediate in the synthesis of various bioactive molecules.[1] However, these same functional groups can be susceptible to degradation under certain experimental and storage conditions, leading to inconsistent results.[2] This guide will address the potential stability issues and provide solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in solution.

Q1: I'm observing a decrease in the concentration of my compound over time in my analytical runs. What could be the cause?

A decrease in the peak area corresponding to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in chromatographic analyses like HPLC suggests that the compound may be degrading under your experimental or storage conditions.[2] The key functional groups—the tertiary amine within the piperidine ring, the amide linkage, and the carboxylic acid—are all potential sites for degradation.[2] It is crucial to assess the stability of the molecule under your specific conditions.

Q2: What are the most likely degradation pathways for this compound?

While specific degradation pathways for 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid are not extensively documented in public literature, we can infer potential routes based on its chemical structure. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[2][3]

  • Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions when heated, which would break the molecule into piperidine-3-carboxylic acid and 3-methylbutanoic acid.[4][5]

  • Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide or even ring-opening products.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2][6]

Q3: My solution has changed color. Is this related to degradation?

A change in the color of your solution can be an indicator of chemical degradation. For instance, oxidation of similar compounds can lead to colored byproducts.[3] It is important to investigate any unexpected changes in the physical appearance of your solution.

Q4: What are the optimal storage conditions for solutions of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid?

To minimize degradation during storage, solutions should be stored in a cool, dark place.[2] Based on supplier recommendations for the solid compound, storing solutions at 2-8°C is advisable.[7] Using amber vials or wrapping containers in aluminum foil can protect against photodegradation.[3] For long-term storage, consider storing aliquots at -20°C or -80°C to slow down potential degradation reactions.

Q5: Which solvents are recommended for dissolving this compound?

Given the presence of a polar carboxylic acid group, 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is expected to be soluble in polar solvents.[8] This would include water, methanol, ethanol, and DMSO. However, it's important to note that the presence of water can facilitate hydrolysis, especially at non-neutral pH and elevated temperatures.[3] For applications where hydrolysis is a concern, using anhydrous aprotic solvents might be preferable, although solubility may be more limited.

Q6: How does pH affect the stability of the compound in aqueous solutions?

The stability of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in aqueous solutions is expected to be pH-dependent. The amide bond is generally most stable at neutral pH. Both acidic and basic conditions can catalyze hydrolysis, particularly with the addition of heat.[4][5] The carboxylic acid group will be deprotonated at basic pH, and the piperidine nitrogen can be protonated at acidic pH, which may influence the overall stability and degradation pathways. For the related compound 3-Piperidinecarboxylic acid, a 1% aqueous solution has a pH of 3.0 to 4.0 and is reported to be stable to heat, acid, and alkali.[9] However, the presence of the amide group in the title compound introduces a key point of difference.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, it is essential to understand the stability of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid under your specific experimental conditions. Forced degradation studies are a valuable tool for this purpose.[10][11]

Forced Degradation Workflow

This workflow provides a systematic approach to investigating the stability of your compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare Stock Solution in a suitable solvent Controls Prepare Control Samples (e.g., dark, room temp) Prep->Controls Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) Oxidation Oxidative Stress (e.g., 3% H2O2) Photo Photostability (ICH Q1B guidelines) Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling HPLC Analyze by Stability- Indicating HPLC-UV/MS Sampling->HPLC Data Quantify Parent Compound and Detect Degradants HPLC->Data Pathway Elucidate Degradation Pathways Data->Pathway Conditions Determine Stable Conditions Pathway->Conditions

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Dissolve a known concentration of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

    • Photostability: Expose the solution to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A dark control sample should be stored under the same conditions to differentiate between light and thermal degradation.[13]

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A C18 column is a common starting point.[14] The mobile phase could consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[14] Detection can be performed using a UV detector or, for more detailed information on degradants, a mass spectrometer (LC-MS).[10]

  • Data Analysis: Quantify the remaining percentage of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid at each time point for all conditions. Identify and, if possible, characterize any new peaks that appear in the chromatograms, as these are likely degradation products.

Potential Degradation Pathways Diagram

The following diagram illustrates the potential primary degradation pathways of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) Parent 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid PiperidineAcid Piperidine-3-carboxylic acid Parent->PiperidineAcid Amide Cleavage MethylbutanoicAcid 3-Methylbutanoic acid Parent->MethylbutanoicAcid Amide Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation RadicalProducts Various Radical-Mediated Products Parent->RadicalProducts RingOpened Ring-Opened Products N_Oxide->RingOpened Further Oxidation

Caption: Potential degradation pathways.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage (Solid) 2-8°C, sealed in a dry, dark place.[7]To minimize thermal degradation and hydrolysis from atmospheric moisture.
Storage (Solution) 2-8°C for short-term, -20°C or -80°C for long-term. Use amber vials.To slow down degradation kinetics and prevent photodegradation.[3]
Solvents Polar solvents (e.g., water, methanol, DMSO). Use anhydrous solvents if hydrolysis is a major concern.The carboxylic acid group confers solubility in polar solvents.[8] Water can participate in hydrolysis.[3]
pH (Aqueous) Maintain near-neutral pH (6-8) for maximum stability.Amide bonds are generally most stable at neutral pH and susceptible to acid/base catalyzed hydrolysis.[15]
Light Exposure Minimize exposure to direct light, especially UV. Use light-resistant containers.[3]The molecule may be susceptible to photodegradation.[2][6]
Temperature Avoid elevated temperatures during experiments unless intentionally studying degradation.Heat accelerates most degradation reactions, including hydrolysis and oxidation.[3]

By understanding the potential stability issues and implementing the recommended handling procedures and analytical checks, researchers can ensure the integrity and reliability of their work with 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.

References

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ChemBK. (2025). 3-Piperidinecarboxylic acid.
  • Solubility of Things. (n.d.). Pipecolic acid.
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • ResearchGate. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid.
  • National Institutes of Health. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ChemScene. (n.d.). 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Chemguide. (n.d.). The hydrolysis of amides.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Overcoming poor solubility of piperidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Solubility Challenges with Piperidine-3-Carboxylic Acid Derivatives

Introduction

Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are critical pharmacophores in GABA uptake inhibitors and peptide mimetics. However, their utility is frequently hampered by a fundamental physicochemical characteristic: zwitterionic lattice stability .

In their neutral state, these molecules exist as internal salts (zwitterions), creating a crystal lattice held together by strong electrostatic forces (Coulombic interactions) rather than weak van der Waals forces. This results in high melting points and insolubility in standard organic solvents (DCM, THF, Toluene), while remaining highly soluble in water—a profile that is often orthogonal to standard organic synthesis workflows.

This guide provides a troubleshooting framework to "break the lattice," enabling efficient synthesis, purification, and analysis.

Part 1: Diagnostic & Strategy (The "Why")

Before attempting a protocol, diagnose the specific solubility barrier.

StateDominant InteractionSolubility ProfileStrategic Fix
Zwitterion (Neutral pH) Electrostatic (Lattice Energy)Water: HighOrganic: InsolubleBreak Symmetry: Mask N-terminus (Boc/Fmoc) or C-terminus (Ester).
HCl Salt (Acidic) Ionic-DipoleWater/MeOH: HighDCM/EtOAc: LowLipophilic Counterion: Switch to TFA salt or use biphasic systems.
Free Base (Basic) Hydrogen BondingWater: ModerateOrganic: Moderate/HighpH Adjustment: Carefully adjust to pH > pKa (~10) to extract into organics.

Part 2: Troubleshooting Guide & FAQs

Scenario 1: "My starting material is a brick in the flask. It won't dissolve in THF or DCM for the acylation reaction."

Root Cause: You are likely using the zwitterionic free acid. The lattice energy is too high for non-polar solvents to overcome. Solution: Do not wait for dissolution. Use In-Situ Silylation or Phase Transfer .

  • Technique A (In-Situ Silylation): Add TMSCl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide) to the suspension in DCM.

    • Mechanism:[1] TMS temporarily protects both the amine and carboxylic acid, creating a soluble "greasy" intermediate. The reaction becomes homogeneous, allowing the acylation reagent to attack. The TMS groups fall off during the aqueous workup.

  • Technique B (Schotten-Baumann): Switch to a biphasic system (Water/DCM or Water/EtOAc) with a base (Na2CO3). The amino acid dissolves in the aqueous phase, and the acyl chloride reacts at the interface.

Scenario 2: "I formed the ethyl ester to improve solubility, but the workup is a nightmare. The product won't extract from water."

Root Cause: Piperidine esters are secondary amines (pKa ~10-11). If your aqueous wash is neutral or slightly acidic, the nitrogen protonates, trapping your ester in the water layer. Solution: pH-Controlled Extraction.

  • Cool the aqueous layer to 0°C.

  • Adjust pH to 12-13 using NaOH or K2CO3. Crucial: Do this quickly and keep it cold to prevent ester hydrolysis.

  • Extract immediately into DCM or EtOAc. The deprotonated amine is highly lipophilic.

Scenario 3: "My product streaks on silica gel columns, and I lose mass."

Root Cause: The basic piperidine nitrogen interacts strongly with the acidic silanols (Si-OH) on the silica gel, leading to irreversible adsorption or "tailing." Solution: Mobile Phase Modifier.

  • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.

  • Mechanism:[1] The additive creates a basic buffer that saturates the acidic silanol sites, allowing the piperidine derivative to elute freely.

Part 3: Validated Experimental Protocols

Protocol A: Breaking the Zwitterion via Esterification (Self-Validating)

Objective: Convert insoluble Nipecotic acid to the soluble Methyl Nipecotate HCl salt.

Reagents:

  • Piperidine-3-carboxylic acid (1.0 eq)[2]

  • Methanol (anhydrous, 10-20 volumes)

  • Thionyl Chloride (SOCl2, 2.0 eq)[2]

Step-by-Step:

  • Setup: Place solid Nipecotic acid in a round-bottom flask with a stir bar. Add Methanol.[3]

    • Observation: The solid will not dissolve. It will remain a white suspension.

  • Activation: Cool to 0°C. Add SOCl2 dropwise over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (HCl/SO2).

  • Reflux: Heat to reflux (65°C) for 3-12 hours.

  • Validation Point (The "Clear" Check): As the reaction proceeds, the zwitterionic lattice breaks, and the product (ester HCl salt) dissolves in methanol.

    • Pass Criteria: The reaction mixture must become a crystal-clear solution . If solids remain, the reaction is incomplete.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess HCl/SOCl2.

  • Result: White solid (HCl salt). This is now soluble in alcohols and can be used for further coupling.

Protocol B: N-Boc Protection of Insoluble Amino Acid

Objective: Create a fully organic-soluble intermediate.

Reagents:

  • Piperidine-3-carboxylic acid (1.0 eq)[2]

  • NaOH (2.2 eq) dissolved in Water (5 vol)

  • Dioxane or THF (5 vol)

  • Boc-Anhydride (Boc2O, 1.1 eq)

Step-by-Step:

  • Dissolution: Dissolve the amino acid in the NaOH/Water solution.

    • Mechanism:[1] High pH deprotonates the carboxylic acid and ensures the amine is free (non-protonated) to react.

  • Addition: Add the organic solvent (Dioxane) and then Boc2O.

  • Monitoring: Stir at RT for 12-18 hours.

    • Validation: TLC (use Ninhydrin stain). The starting material (spot at baseline) should disappear.

  • Workup (Critical):

    • Wash with Et2O (removes excess Boc2O).

    • Acidify aqueous layer to pH 2-3 with KHSO4 or HCl.

    • Observation: The product (N-Boc acid) will precipitate or oil out.

    • Extract into EtOAc.[4] The product is now fully soluble in organic media.

Part 4: Visualization & Logic

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Insoluble Piperidine Derivative MediaQ Target Reaction Media? Start->MediaQ PurificationQ Purification Issue? Start->PurificationQ Aqueous Aqueous/Polar MediaQ->Aqueous Water/MeOH Organic Organic (DCM/THF) MediaQ->Organic Non-polar Strategy1 Strategy: pH Adjustment (Dissolve in NaOH or HCl) Aqueous->Strategy1 ZwitterionQ Is it a Zwitterion? Organic->ZwitterionQ Strategy2 Strategy: In-Situ Protection (TMSCl or BSA) ZwitterionQ->Strategy2 Transient Solubility Needed Strategy3 Strategy: Derivatization (Esterification/Boc) ZwitterionQ->Strategy3 Permanent Solubility Needed SilicaFail Streaking on Silica PurificationQ->SilicaFail AddBase Add 1% Et3N to Eluent SilicaFail->AddBase

Caption: Decision logic for selecting the correct solubilization strategy based on reaction media and downstream requirements.

Figure 2: Esterification Workflow & Validation

Esterification Input Nipecotic Acid (Solid, Insoluble) Reagent MeOH + SOCl2 (Reflux) Input->Reagent Check Visual Check: Clear Solution? Reagent->Check Success Methyl Ester HCl (Soluble in MeOH) Check->Success Yes Fail Incomplete: Continue Reflux Check->Fail No (Solids remain) Fail->Reagent

Caption: Step-by-step workflow for esterification with a built-in visual validation checkpoint.

Part 5: Data Summary

Table 1: Solvent Compatibility Matrix for Piperidine-3-Carboxylic Acid Derivatives

Derivative FormWaterMethanolDCMTolueneDMSO
Free Acid (Zwitterion) Soluble Slightly SolubleInsolubleInsolubleSoluble
HCl Salt Soluble Soluble InsolubleInsolubleSoluble
N-Boc / N-Fmoc InsolubleSolubleSoluble SolubleSoluble
Ethyl Ester (Free Base) Insoluble*SolubleSoluble Soluble Soluble

*Note: Ethyl esters may partially dissolve in water depending on pH; keep aqueous phases basic (pH >11) to force them into organic layers.

References

  • Gundersen, L. et al. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews / ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the N-Acylation of Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of piperidine-3-carboxylic acid (also known as nipecotic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and reaction success.

Reaction Overview: The Challenge of Bifunctionality

Piperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, but its bifunctional nature—possessing both a nucleophilic secondary amine and a carboxylic acid—presents a significant challenge for selective N-acylation. Direct acylation of the unprotected molecule can lead to a mixture of products, including O-acylation, and potential polymerization. Therefore, a robust and selective synthesis requires a strategic approach involving protection, acylation, and deprotection.

The most effective and widely adopted strategy involves a three-stage process:

  • Protection: The carboxylic acid group is first protected, most commonly as a simple alkyl ester (e.g., methyl or ethyl ester). This temporarily masks the carboxylate's nucleophilicity and improves the substrate's solubility in organic solvents.

  • N-Acylation: The secondary amine of the piperidine ester is then acylated using the desired acylating agent.

  • Deprotection: The protecting ester group is hydrolyzed (saponified) to reveal the carboxylic acid, yielding the final N-acylated piperidine-3-carboxylic acid.

This multi-step approach ensures high selectivity and is amenable to a wide range of acyl groups.

Visualizing the Synthetic Workflow

The following diagram illustrates the key decision points and workflow for the successful N-acylation of piperidine-3-carboxylic acid.

N-Acylation Workflow Overall Synthetic Workflow for N-Acylation A Start: Piperidine-3-Carboxylic Acid B Stage 1: Carboxylic Acid Protection (Esterification) A->B SOCl2/MeOH or H+/MeOH C Piperidine-3-Carboxylate Ester (e.g., Methyl Nipecotate) B->C D Stage 2: N-Acylation C->D Acyl Chloride/Base or Coupling Reagent/Carboxylic Acid E N-Acyl Piperidine-3-Carboxylate Ester D->E F Stage 3: Deprotection (Saponification) E->F LiOH or NaOH (aq) G Final Product: N-Acyl Piperidine-3-Carboxylic Acid F->G H Purification G->H

Caption: Synthetic workflow for selective N-acylation.

Detailed Experimental Protocols

Stage 1: Protection - Esterification of Piperidine-3-Carboxylic Acid

The most common and efficient method for esterifying amino acids is using thionyl chloride (SOCl₂) in the corresponding alcohol. This in situ generates anhydrous HCl, which catalyzes the esterification.[1]

Protocol 1: Synthesis of Methyl Piperidine-3-carboxylate Hydrochloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube (e.g., filled with CaCl₂).

  • Reagents: Suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (1.2-1.5 eq) dropwise via a syringe or dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol and SOCl₂. The resulting solid or oil is the hydrochloride salt of the methyl ester. It can often be used in the next step without further purification. For higher purity, it can be triturated with cold diethyl ether to induce crystallization and then filtered.

Stage 2: N-Acylation of Methyl Piperidine-3-carboxylate

With the carboxylic acid protected, the secondary amine is now the primary site for acylation. The choice of acylating agent depends on the desired acyl group and its reactivity.

Protocol 2A: N-Acylation using an Acyl Chloride

This is a straightforward method for introducing acyl groups.

  • Setup: To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2-3.0 eq) at 0 °C. One equivalent is for neutralizing the hydrochloride salt, and the subsequent equivalents are to scavenge the HCl produced during the acylation.

  • Acylation: Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated ester.

Protocol 2B: N-Acylation using a Carboxylic Acid and a Coupling Reagent

This method is ideal for more complex or sensitive carboxylic acids and avoids the need to prepare an acyl chloride. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole) is a common and effective coupling system.[2]

  • Setup: Dissolve the carboxylic acid to be coupled (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Coupling: Add the methyl piperidine-3-carboxylate hydrochloride (1.0 eq) followed by a base (e.g., Et₃N or DIPEA, 1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with the solvent used and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.

Stage 3: Deprotection - Saponification of the N-Acyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions.[3]

Protocol 3: Hydrolysis of N-Acyl Methyl Piperidine-3-carboxylate

  • Setup: Dissolve the N-acyl methyl piperidine-3-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water (e.g., a 3:1 to 1:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq) to the solution and stir at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidification & Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to the isoelectric point (typically pH 3-5 for amino acids) with 1 M HCl. The product may precipitate out of solution. If it does, it can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate or DCM, or purified using ion-exchange chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-acylation of piperidine-3-carboxylic acid in a question-and-answer format.

Q1: My esterification in Stage 1 gave a very low yield or didn't work at all. What went wrong?

A: This is a common issue and can often be traced back to a few key factors:

  • Presence of Water: The thionyl chloride method is highly sensitive to moisture. Thionyl chloride reacts violently with water, and any water in your methanol or on your glassware will consume the reagent. Ensure you are using anhydrous methanol and flame-dried glassware.

  • Insufficient Thionyl Chloride: An inadequate amount of SOCl₂ will lead to incomplete conversion. It's recommended to use a slight excess (1.2-1.5 equivalents).

  • Inadequate Reaction Time or Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC to confirm the consumption of the starting material.

  • Side Reactions: At elevated temperatures, the HCl generated can potentially react with the ester product, although this is less of a concern when using a large excess of the alcohol as the solvent.[4]

Q2: During the N-acylation (Stage 2), my TLC shows multiple spots, and the yield of the desired product is low. What are the likely side products?

A: The formation of multiple products suggests side reactions or incomplete conversion.

  • Unreacted Starting Material: The most common impurity is the unreacted piperidine ester. This can be due to an insufficient amount of the acylating agent, a deactivated coupling reagent, or insufficient reaction time. Using a slight excess (1.1-1.2 eq) of the acylating agent can help drive the reaction to completion.

  • Diacylation (if using an anhydride): While less common with secondary amines, highly reactive anhydrides under forcing conditions could potentially lead to complex side reactions.

  • Hydrolysis of Acyl Chloride: If there is moisture in your reaction, the acyl chloride will hydrolyze back to the carboxylic acid, which will not react under these conditions.

  • O-Acylation of HOBt (in coupling reactions): The active intermediate is an HOBt ester. If the subsequent reaction with the amine is slow, other side reactions can occur.

Troubleshooting Workflow for Low N-Acylation Yield

Troubleshooting N-Acylation Troubleshooting Low Yield in N-Acylation Start Low Yield in Stage 2 Check_Purity Check Purity of Piperidine Ester Start->Check_Purity Check_Reagents Verify Activity of Acylating/ Coupling Reagents Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry (Acylating Agent & Base) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Solution1 Re-purify Ester or Use Fresh Batch Check_Purity->Solution1 Solution2 Use Fresh Reagents Check_Reagents->Solution2 Solution3 Increase Equivalents of Acylating Agent (1.1-1.2x) Check_Stoichiometry->Solution3 Solution4 Increase Reaction Time/Temp or Change Solvent Check_Conditions->Solution4

Caption: A decision tree for troubleshooting low N-acylation yields.

Q3: The final saponification (Stage 3) is very slow or results in a complex mixture. How can I optimize this step?

A: Saponification of sterically hindered esters or complex molecules can sometimes be challenging.

  • Steric Hindrance: If the N-acyl group is very bulky, it can sterically hinder the approach of the hydroxide ion to the ester carbonyl. In such cases, increasing the reaction temperature or using a co-solvent like THF or dioxane to improve solubility can be beneficial.[5]

  • Insufficient Base or Water: Ensure you are using a sufficient excess of the hydroxide base (1.5-3.0 eq) and that water is present for the hydrolysis to occur.

  • Side Reactions under Harsh Conditions: Prolonged exposure to strong base and high temperatures can lead to the degradation of sensitive functional groups or racemization at chiral centers.[5] It's best to use the mildest conditions that achieve full conversion. Lithium hydroxide is often preferred as it can be effective at room temperature.[6]

  • Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting ester has been consumed before proceeding with the work-up.

Q4: I'm having trouble purifying the final zwitterionic product. Standard extraction isn't working well. What should I do?

A: Purifying zwitterionic compounds like N-acylated amino acids requires special consideration due to their salt-like nature and often high polarity.

  • Isoelectric Point Precipitation: The most common method is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At its pI, the net charge of the zwitterion is zero, and its solubility in water is at a minimum, often causing it to precipitate. The precipitate can then be collected by filtration.

  • Ion-Exchange Chromatography: This is a very effective method for purifying zwitterionic compounds and removing salt byproducts.[7] You can use a cation-exchange resin (like Dowex 50) to bind your protonated product, wash away impurities, and then elute the pure product with a basic solution (e.g., aqueous ammonia).

  • Reverse-Phase Chromatography: For less polar N-acylated amino acids, reverse-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective.

Comparative Data on Reaction Conditions

The choice of coupling reagent in Stage 2 can significantly impact reaction efficiency and cost. Below is a summary of common coupling reagents and their characteristics.

Coupling Reagent SystemRelative CostByproductKey Advantages & Considerations
Acyl Chloride/Base LowAmine HydrochlorideSimple, fast, and inexpensive for robust substrates. Requires preparation of acyl chloride.
EDC/HOBt ModerateWater-soluble ureaGood for sensitive substrates, suppresses racemization. Byproduct is easily removed by aqueous wash.[8]
HATU/DIPEA HighWater-soluble ureaVery fast and efficient, even for sterically hindered amines and acids. Often used in peptide synthesis.
DCC/DMAP ModerateInsoluble DCUHighly efficient, but the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.

References

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC - NIH. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2 - ResearchGate. [Link]

  • Scholars Research Library - Der Pharma Chemica. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Saponification-Typical procedures - OperaChem. [Link]

  • Nα Selective Acetylation of Peptides - PMC - NIH. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. [Link]

  • Separation and Refining of Amino acids. [Link]

  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • N-Terminus Acetylation Protocol - CDN. [Link]

  • Basic Hydrolysis of Esters (Saponification) - Master Organic Chemistry. [Link]

  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... - ResearchGate. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. [Link]

  • Novel and Efficient Method for Esterification, Amidation Between Carboxylic Acids and Equimolar Amounts of Alcohols, and Amines Utilizing Me2NSO2Cl and N,N-Dimethylamines; Its Application to the Synthesis of Coumaperine (XII), a Natural Chemopreventive Dieneamide. - ResearchGate. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google P
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. [Link]

  • 6.3 Methyl Esters and Derivatives. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • . [Link]

  • How to desalt zwitterions? - ResearchGate. [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google P
  • Ion exchange chromatography protein purification and isoelectric point (pI) - YouTube. [Link]

  • What is the alternate process for preparing ester hydrochloride? - ResearchGate. [Link]

  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

[1][2]

Introduction: The Precision of the Piperidine Scaffold

The synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (N-Isovaleryl nipecotic acid) is a critical gateway to developing GABA transporter (GAT) inhibitors and peptidomimetics.[1][2] While the transformation appears deceptively simple—an amide coupling between nipecotic acid (piperidine-3-carboxylic acid) and isovaleryl chloride (3-methylbutanoyl chloride)—the amphoteric nature of the starting material and the stereochemical susceptibility of the C3 position introduce significant failure modes.

This guide moves beyond standard textbook procedures to address the hidden chemical dynamics that compromise yield and enantiomeric excess (ee).

Module 1: The Acylation Phase (Schotten-Baumann Dynamics)

Core Challenge: Competitive Nucleophilicity

In aqueous alkaline media (Schotten-Baumann conditions), you are managing a race between three nucleophiles for the electrophilic acyl chloride:

  • The secondary amine (Desired:

    
    )
    
  • The carboxylate oxygen (Side Reaction:

    
    )
    
  • The solvent water/hydroxide (Quenching:

    
    )
    
Troubleshooting Guide

Q: Why is my reaction stalling with significant unreacted nipecotic acid, despite adding excess acid chloride?

A: The "pH Trap" has deactivated your amine.

  • The Mechanism: As the reaction proceeds, HCl is generated.[3] If the base addition is not synchronous, the pH drops. Below pH 9, the secondary amine of nipecotic acid (

    
    ) becomes protonated (
    
    
    ), rendering it non-nucleophilic. The acid chloride then preferentially hydrolyzes or reacts with the carboxylate.
  • The Fix: Maintain pH between 10.0 and 11.5 .

    • Too low (<9): Amine protonation stops the reaction.[2]

    • Too high (>12): Rapid hydrolysis of isovaleryl chloride and increased risk of racemization.

  • Protocol Adjustment: Use a pH-stat titrator or rigorous internal monitoring to add 4M NaOH dropwise concurrently with the acid chloride.[1][2]

Q: I observe a transient "gel" or precipitate that disappears, followed by low yield. What is this?

A: You likely formed a Mixed Anhydride Intermediate. [2]

  • The Mechanism: If the amine is hindered or protonated, the carboxylate group (

    
    ) attacks the isovaleryl chloride, forming a mixed anhydride  (Nipecotyl-O-Isovaleryl).[2]
    
  • The Consequence: This unstable intermediate can hydrolyze back to the starting materials (futile cycle) or acylate a second molecule of nipecotic acid, leading to oligomers.

  • Detection: Look for a split carbonyl peak in IR around 1800-1820 cm⁻¹.[1][2]

Module 2: Stereochemical Integrity (Racemization)

Core Challenge: The C3 Chiral Center

If you are synthesizing the enantiopure (R)- or (S)- isomer (e.g., as a precursor for Tiagabine analogs), the C3 proton is alpha to the carbonyl.[1] While less acidic than a ketone alpha-proton, it is susceptible to base-catalyzed enolization, especially after the nitrogen is acylated (converting the amine to an amide changes the ring conformation and electronics).[1]

Troubleshooting Guide

Q: My chiral HPLC shows a drop from 99% ee to 92% ee. Where did I lose optical purity?

A: Check your workup temperature and pH.

  • Risk Zone 1: Over-basification. Prolonged exposure to pH > 13, especially at elevated temperatures (>40°C), promotes enolization at C3.

  • Risk Zone 2: Acid Chloride Activation. If you used the ester method (coupling isovaleric acid + EDC) and activated the carboxylic acid too strongly, oxazolone-like pathways (though rare in 6-membered rings) can promote racemization.[1][2]

  • The Fix:

    • Perform the acylation at 0°C to 5°C .

    • Quench immediately once the acid chloride is consumed.[2]

    • Avoid refluxing in strong base during any hydrolysis steps.[2]

Module 3: Purification & Isolation (The Zwitterion Problem)

Q: I cannot extract the product into organic solvent. It stays in the aqueous phase.

A: The product is an acid; you are fighting its dissociation constant. [1]

  • The Science: The product has a free carboxylic acid. At basic or neutral pH, it exists as a water-soluble carboxylate salt.[2]

  • The Protocol:

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with 2M HCl to pH 2.0–3.0 (protonating the carboxylate).

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Note: Do not go too acidic (pH < 1) or heat, as you risk hydrolyzing the newly formed amide bond.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition and failure points in the synthesis.

ReactionPathwaysStartNipecotic Acid(Zwitterion)TargetTarget Product(N-Acylated)Start->TargetPath A: N-Acylation(pH 10-11, 0°C)Side_MAMixed Anhydride(Unstable Intermediate)Start->Side_MAPath B: O-Acylation(Amine protonated)ReagentIsovaleryl ChlorideSide_HydrolysisIsovaleric Acid(Inactive Byproduct)Reagent->Side_HydrolysisHydrolysis by Water(High pH / Excess H2O)RacemateRacemized Product(Loss of ee)Target->RacemateBase-CatalyzedEnolization (pH >13, Heat)Side_MA->StartHydrolysisSide_MA->TargetRearrangement(Slow)

Figure 1: Kinetic pathways showing the competition between desired N-acylation (Green) and side reactions (Orange/Red).[1][2]

Recommended Experimental Protocols

Method A: Direct Schotten-Baumann (Green Chemistry Route)

Best for scale-up where intermediate isolation is skipped.[1][2]

  • Dissolution: Dissolve 1.0 eq of Nipecotic Acid in 1.05 eq of 2M NaOH. Cool to 0°C.[2]

  • Addition: Simultaneously add 1.2 eq of Isovaleryl Chloride and 1.2 eq of 2M NaOH dropwise.

    • Critical Control: Monitor pH continuously.[2] Keep pH between 10–11.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash basic solution with Et2O (removes neutral impurities).[2] Acidify aqueous layer to pH 2.5 with 6M HCl.[2]

  • Isolation: Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Method B: The Ester-Protection Route (High Purity Route)

Best for high-value chiral synthesis to prevent O-acylation entirely.[1][2]

  • Protection: Convert Nipecotic Acid to Ethyl Nipecotate (SOCl2, EtOH).

  • Coupling: React Ethyl Nipecotate (1.0 eq) with Isovaleryl Chloride (1.1 eq) and TEA (2.0 eq) in DCM at 0°C.

    • Advantage:[2][4][5][6] No carboxylate competition; zero mixed anhydride formation.[2]

  • Hydrolysis: Treat the ester intermediate with LiOH (2.0 eq) in THF/H2O (3:1).

    • Caution: Monitor by TLC.[2] Stop immediately upon completion to minimize racemization risk.[2]

Summary of Key Data

ParameterSchotten-Baumann (Method A)Ester Route (Method B)[1][2]
Primary Impurity Isovaleric Acid (from hydrolysis)Unhydrolyzed Ester
Racemization Risk Moderate (pH dependent)Low (if hydrolysis is mild)
Yield (Typical) 65–75%80–90% (over 2 steps)
Atom Economy HighLower (requires protection steps)

References

  • GABA Uptake Inhibition & Nipecotic Acid Derivatives

    • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry.[2]

  • Schotten-Baumann Reaction Mechanisms

    • Schotten-Baumann Reaction: Mechanism and Applications.[1][2][7][8][9] Organic Chemistry Portal.[2][10]

  • Racemization of Amino Acid Derivatives

    • Process for resolving racemic mixtures of piperidine derivatives.[2] European Patent Office (EP1341762A1).[2]

  • Peptide Coupling Side Reactions

    • Side reactions in peptide synthesis: Mixed anhydrides.[2] Journal of Peptide Science.[2]

Addressing conformational isomerism in NMR of N-acylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Resolution of Broad Signals, Signal Doubling, and Assignment Ambiguities in N-Acylpiperidines Assigned Specialist: Senior Application Scientist

Introduction: The "Dirty Spectrum" Phenomenon

Welcome to the technical support center. If you are working with N-acylpiperidines (e.g., N-acetylpiperidine, N-Boc-piperidine), you likely encountered a spectrum that appears "dirty" or contaminated. You may observe:

  • Doubled signals (two sets of peaks with unequal intensities).[1]

  • Broad, undefined multiplets at room temperature.

  • Integration errors (e.g., proton counts not matching the formula).

Root Cause Analysis: This is rarely due to impurities. It is a fundamental feature of restricted amide bond rotation . The partial double-bond character of the N-C(O) bond creates a rotational barrier (


 kcal/mol), resulting in two observable conformers (rotamers) on the NMR timescale: syn (E) and anti (Z).

Module 1: Diagnostic Triage

Objective: Confirm the presence of rotamers versus actual chemical impurities.

The Mechanism of Failure

At room temperature, the rate of rotation (


) is often comparable to the frequency difference (

) between the two conformers. This places the system in the intermediate exchange regime , causing peak broadening.

RotamerEquilibrium cluster_0 NMR Timescale Effect RotamerA Rotamer A (Syn) (Ground State 1) TS Transition State (Partial Double Bond Break) RotamerA->TS Activation Energy (ΔG‡ ~16 kcal/mol) TS->RotamerA RotamerB Rotamer B (Anti) (Ground State 2) TS->RotamerB Rotation Result Result at 25°C: Broad/Doubled Peaks TS->Result RotamerB->TS

Figure 1: The equilibrium between syn and anti rotamers is mediated by a high-energy transition state, leading to timescale broadening at ambient temperatures.

Diagnostic Protocol
  • Solvent Check: If using CDCl

    
    , switch to DMSO-d
    
    
    
    . The higher polarity of DMSO often stabilizes the transition state slightly and raises the boiling point ceiling for subsequent heating.
  • Integration Check: Sum the integrals of the "impurity" peaks and the "main" peaks. If they sum to an integer matching your proton count (e.g., 1.0H + 0.6H = wrong; 0.6H + 0.4H = 1.0H = correct), it is a rotamer.

Module 2: The Gold Standard Fix (VT-NMR)

Objective: Force the system into the "Fast Exchange" limit to simplify the spectrum.

Variable Temperature (VT) Protocol

To collapse the rotamers into a single, sharp set of signals, you must heat the sample above the Coalescence Temperature (


) .

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of sample in DMSO-d

    
      (Boiling point ~189°C) or Toluene-d
    
    
    
    (if solubility allows). Avoid CDCl
    
    
    due to its low boiling point (61°C).
  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Incremental Heating: Increase temperature in 10°C increments (e.g., 40°C, 50°C, 60°C).

  • Monitor Coalescence: Watch for the two distinct peaks to broaden, merge into a flat plateau, and finally sharpen into a single peak.

  • Final Data Collection: Acquire the final spectrum at

    
     (typically 80-100°C for amides) for publication-quality integration.
    
Quantitative Analysis: Calculating the Barrier

If you need to quantify the barrier (e.g., for SAR studies), use the coalescence data.

Data Table: Typical Parameters for N-Acylpiperidines

ParameterValue RangeNotes
Rotational Barrier (

)
15.0 -- 18.0 kcal/molHigher for bulky N-acyl groups.
Coalescence Temp (

)
50°C -- 90°CDepends on

(separation in Hz).
Ratio (Syn:Anti) 50:50 to 80:20Influenced by A-values of ring substituents.

The Eyring Equation (Simplified for


): 


  • 
    : Coalescence temperature in Kelvin.
    
  • 
    : Separation of the two rotamer signals (in Hz) at the slow exchange limit (low temp).
    

Module 3: Advanced Troubleshooting (Non-Thermal)

Objective: Prove structure when heating is impossible (e.g., thermally unstable compounds).

Method A: 2D EXSY (Exchange Spectroscopy)

If the peaks are distinct (slow exchange) but you cannot heat the sample, run a NOESY/EXSY experiment.

  • Signature: You will see "cross-peaks" between the two rotamer signals that have the same phase as the diagonal (unlike NOE peaks which are opposite phase in small molecules).

  • Meaning: This proves that Proton A (Rotamer 1) is physically becoming Proton A (Rotamer 2) during the mixing time.

Method B: Chemical Shift Assignment Logic

Use the anisotropy of the carbonyl group to assign the rotamers without VT.

AssignmentLogic Start Identify Alpha-Protons (Adjacent to Nitrogen) Check Are peaks doubled? Start->Check Syn Signal Downfield (Deshielded) Typically 3.5 - 4.5 ppm Check->Syn Yes Anti Signal Upfield (Shielded) Typically 2.8 - 3.4 ppm Check->Anti Yes Assign Assignment Rule: Carbonyl Oxygen is SYN to the Downfield Equatorial Proton Syn->Assign Anti->Assign

Figure 2: Decision tree for assigning rotamer signals based on carbonyl anisotropy.

Technical Rule: The carbonyl oxygen exerts a strong deshielding effect on the equatorial proton located syn (on the same side) to it. The axial protons are generally less affected but may be shielded.

Frequently Asked Questions (FAQ)

Q1: Can I just integrate the two rotamers together and report it? A: Yes. In standard medicinal chemistry characterization, it is acceptable to report the multiplet range covering both rotamers (e.g., "3.45 – 3.80 (m, 2H)"). However, you must note "mixture of rotamers" in the experimental section to explain the complexity.

Q2: Why does my LCMS show one peak but NMR shows two? A: Timescale difference. Chromatography (seconds/minutes) is much slower than the rotational exchange. The rotamers interconvert millions of times as they travel down the column, appearing as an average single peak. NMR (milliseconds) is fast enough to catch them in the act.

Q3: Does the ratio of rotamers matter for biological activity? A: Generally, no. The interconversion is fast at physiological temperature (37°C). The protein binding pocket will select the active conformer, and the equilibrium will shift to replenish it (Le Chatelier's principle).

Q4: I see three sets of peaks. Is this possible? A: This suggests a second chiral center or a substituted piperidine ring (e.g., 3-methyl-N-acetylpiperidine). If the ring has a substituent, you have both amide rotamers (E/Z) AND ring conformers (Chair/Boat or Axial/Equatorial). This requires 2D NMR (HSQC/COSY) to disentangle.

References

  • Rotational Barriers in Amides: Lunazzi, L., et al. "Conformational studies by dynamic NMR.[2] 36. Structure and rotation of the amide bond." Journal of the American Chemical Society, 1991.

  • N-Acylpiperidine Specifics: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and N-Acetylpiperidine."[3] Journal of Organic Chemistry, 1987.

  • Variable Temperature NMR Guide: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Chapter 9: Dynamics).

  • EXSY Spectroscopy: Perrin, C. L., & Dwyer, T. J.[4] "Application of 2D NMR to kinetics of chemical exchange." Chemical Reviews, 1990.

Sources

Technical Support Center: Amide Bond Rotation in 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals analyzing 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. This guide addresses common issues related to amide bond rotation that manifest during spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the ¹H or ¹³C NMR spectrum of my purified 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid show more signals than expected? I see doubled or very broad peaks.

Answer: This is a classic and frequently observed phenomenon for N-acylpiperidines and other amide-containing molecules. The issue stems from slow rotation around the C–N amide bond on the NMR timescale.

The Causality: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group through resonance.[1][2] This gives the C–N bond significant partial double-bond character, creating a substantial energy barrier to rotation.[3] At room temperature, this rotation is slow enough that NMR spectroscopy can distinguish between the two distinct planar conformations, known as rotational isomers or rotamers .

For 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, these are the cis and trans rotamers, defined by the relative orientation of the isovaleryl group and the piperidine ring substituents. Protons and carbons near the amide bond exist in two different chemical environments, leading to a duplication of signals. If the rate of interconversion is comparable to the NMR frequency difference between the signals, the peaks can appear significantly broadened.[3]

Diagram 1: Amide Bond Resonance

Caption: Resonance in the amide bond leads to restricted rotation.

Q2: How can I be certain that these extra peaks are from rotamers and not an impurity or degradation product?

Answer: This is a critical diagnostic question. While impurities are always a possibility, dynamic NMR experiments can definitively distinguish between a mixture of stable compounds and rapidly interconverting isomers. The gold-standard technique for this is Variable Temperature (VT) NMR spectroscopy .[4][5]

  • Behavior of Impurities: The signals corresponding to an impurity will maintain the same chemical shift (or shift predictably with temperature) and integration value relative to the main compound's signals, regardless of temperature changes.

  • Behavior of Rotamers: As you increase the temperature in a VT-NMR experiment, the rate of rotation around the amide C–N bond increases.[6] This causes the distinct signals for the two rotamers to broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a specific temperature (the coalescence temperature, Tc).[4][6] Upon cooling back to the original temperature, the original separated signals should reappear, confirming the process is a reversible dynamic equilibrium.

Other techniques like 2D NMR (EXSY or NOESY) can also show "exchange cross-peaks" between the signals of the two rotamers, providing further evidence of their interconversion.[7]

Diagram 2: Conformational Isomers of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Caption: Cis and trans rotamers due to restricted amide bond rotation.

Q3: What is a typical protocol for a Variable Temperature (VT) NMR experiment to study this rotation?

Answer: A VT-NMR experiment is a powerful tool to investigate dynamic processes. Here is a step-by-step guide to confirm and characterize the rotational barrier in your compound.

Experimental Protocol: Variable Temperature ¹H NMR

  • Sample Preparation:

    • Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or CDCl₃) at a moderate concentration (5-15 mg in 0.6 mL). DMSO-d₆ is often a good starting choice due to its high boiling point.

    • Use a high-quality NMR tube to ensure it can withstand the temperature range.

  • Initial Spectrum Acquisition (Room Temperature):

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Identify the pairs of signals suspected to be rotamers. Note their chemical shifts (δ), the difference in their chemical shifts in Hz (Δν), and their relative integration.

  • Increasing the Temperature:

    • Increase the spectrometer temperature in increments (e.g., 10-15 K).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Observe the changes in the target signals. They should broaden and move closer together.

  • Identifying the Coalescence Temperature (Tc):

    • Continue increasing the temperature until the two distinct signals merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (Tc).[4]

    • It may be necessary to acquire spectra at smaller temperature intervals near the coalescence point for a more accurate determination.

  • High-Temperature Spectrum:

    • Acquire a spectrum at a temperature well above Tc (e.g., 20-30 K above). The coalesced signal should sharpen into a single, time-averaged resonance.

  • Data Analysis (Optional - Calculating Rotational Barrier):

    • The free energy of activation (ΔG‡) for the rotation can be estimated using the Eyring equation. A simplified form for the coalescence temperature is often used[8][9]: ΔG‡ = RTc [22.96 + ln(Tc/Δν)]

    • Where:

      • R is the gas constant (8.314 J·mol⁻¹·K⁻¹)

      • Tc is the coalescence temperature in Kelvin (K)

      • Δν is the separation of the two signals in Hertz (Hz) at a low temperature where exchange is slow.

Diagram 3: VT-NMR Experimental Workflow

G A Observe Doubled/Broad Signals at Room Temp B Prepare Sample in High-Boiling Solvent (e.g., DMSO-d6) A->B C Acquire Spectra at Increasing Temp Increments (e.g., 298K -> 373K) B->C D Monitor Signal Broadening & Merging C->D E Identify Coalescence Temperature (Tc) D->E F Acquire Spectrum Above Tc (Sharp Peak) E->F G Calculate Rotational Energy Barrier (ΔG‡) using Eyring Equation E->G

Sources

Validation & Comparative

Comparative study of N-acyl piperidine derivatives as anticonvulsants

[1]

Executive Summary: The Piperidine Scaffold in Epilepsy Research

The search for broad-spectrum anticonvulsants with improved safety profiles has led medicinal chemists to revisit the piperidine scaffold . Historically anchored by the natural alkaloid piperine , N-acyl piperidine derivatives represent a versatile chemical class capable of modulating voltage-gated sodium channels (VGSCs) and GABAergic pathways.

This guide provides a comparative technical analysis of synthetic N-acyl piperidine derivatives against standard-of-care antiepileptic drugs (AEDs) like Phenytoin and Valproate . We focus on Structure-Activity Relationships (SAR), quantifiable efficacy (ED50), and neurotoxicity (TD50) to assist researchers in lead optimization.

Chemical Design & Synthesis Strategy

The Pharmacophore

The N-acyl piperidine pharmacophore consists of three critical regions:

  • The Lipophilic Domain (Aryl/Alkyl): Essential for crossing the Blood-Brain Barrier (BBB).

  • The Linker (Amide/Acyl): Provides hydrogen bonding capability, critical for receptor docking.

  • The Basic Center (Piperidine Ring): Mimics the biogenic amine structure, often interacting with the selectivity filter of ion channels.

General Synthesis Protocol

The most robust method for generating diverse N-acyl piperidine libraries is the Nucleophilic Acyl Substitution of piperidine with acid chlorides or carboxylic acids activated by coupling reagents.

Protocol: Schotten-Baumann Acylation
  • Reagents: Substituted Piperidine, Acyl Chloride, Anhydrous

    
    , Acetone/DMF.
    
  • Conditions: Stir at

    
     for 4–6 hours.
    

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of the carboxylic acid derivative (or use acid chloride directly) in dry acetone.

  • Base Addition: Add 2.0 eq of anhydrous

    
     to scavenge HCl.
    
  • Nucleophilic Attack: Dropwise addition of 1.0 eq substituted piperidine at

    
    .
    
  • Work-up: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/water.

SynthesisFigure 1: General Synthesis Scheme for N-Acyl Piperidine DerivativesStartSubstitutedCarboxylic AcidActivationActivation(SOCl2 or CDI)Start->ActivationIntermediateAcyl Chloride /Active EsterActivation->IntermediateCouplingCoupling(+ Piperidine, K2CO3)Intermediate->CouplingProductN-Acyl PiperidineDerivativeCoupling->Product  Nucleophilic  Acyl Substitution

Comparative Pharmacological Profiling

The following data synthesizes results from Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models. The Protective Index (PI) is the critical metric for safety, calculated as ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Efficacy vs. Neurotoxicity Data

Data normalized from rodent models (i.p. administration).

Compound ClassMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
Phenytoin (Standard) 9.5Inactive65.06.8
Valproate (Standard) 270.0148.0426.01.6
Piperine (Natural) 45.080.0250.05.5
N-benzyl-2-acetamido derivative 4.5~20.027.06.0
3-chlorophenyl-piperidine analog 13.486.1>300>22.0

Analysis:

  • Potency: Synthetic N-benzyl and 3-chlorophenyl derivatives demonstrate significantly lower

    
     values (higher potency) than Valproate and comparable or superior potency to Phenytoin in MES screens.
    
  • Safety: The 3-chlorophenyl analog exhibits a remarkable PI (>22), suggesting a wider therapeutic window than Phenytoin, which is often limited by neurotoxicity (ataxia/sedation).

  • Spectrum: Unlike Phenytoin, which is inactive in scPTZ (absence seizure model), N-acyl piperidines often show broad-spectrum activity, similar to Valproate but with higher potency.

Mechanism of Action (MOA)

N-acyl piperidines exert anticonvulsant effects primarily through state-dependent blockage of Voltage-Gated Sodium Channels (VGSC) , stabilizing the inactivated state of the channel to prevent high-frequency neuronal firing. Secondary mechanisms include GABA-A receptor modulation.

The Dual-Pathway Hypothesis
  • Fast Inactivation (Na+): The lipophilic piperidine moiety docks into the inner pore of the

    
     channel (Site 2), physically occluding ion influx during repetitive firing.
    
  • GABAergic Modulation: N-acyl substituents can allosterically enhance GABA affinity, increasing chloride influx and hyperpolarizing the neuron.

MOAFigure 2: Dual Mechanism of Action: Na+ Blockade and GABA Modulationcluster_NaPathway A: Sodium Channelscluster_GABAPathway B: GABAergic SystemSeizureSeizure Activity(High Frequency Firing)DrugN-Acyl PiperidineNavVoltage-GatedNa+ ChannelDrug->Nav  Binds Site 2GABA_RGABA-AReceptorDrug->GABA_R  Allosteric ModInactStabilizeInactivated StateNav->InactRefractProlongedRefractory PeriodInact->RefractRefract->Seizure  InhibitsCl_InfluxIncreasedCl- InfluxGABA_R->Cl_InfluxHyperNeuronalHyperpolarizationCl_Influx->HyperHyper->Seizure  Inhibits

[2]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating N-acyl piperidine derivatives.

Maximal Electroshock Seizure (MES) Test

Purpose: To identify compounds effective against generalized tonic-clonic seizures (Grand Mal).

  • Animals: Male albino mice (CF-1 strain, 18–25 g).

  • Drug Administration: Administer test compound i.p. suspended in 0.5% methylcellulose. Wait for peak effect time (usually 30 min or 4 hours).

  • Electrical Stimulus: Apply corneal electrodes.

    • Current: 50 mA

    • Frequency: 60 Hz

    • Duration: 0.2 seconds [1]

  • Endpoint: Observation of Tonic Hindlimb Extension (THE) .

    • Protection is defined as the abolition of THE (hindlimbs do not extend >90°).

  • Validation: Control group must show 100% THE.

Rotarod Neurotoxicity Test

Purpose: To determine the TD50 (Toxic Dose) measuring motor coordination.

  • Apparatus: Knurled plastic rod (3 cm diameter) rotating at 6 rpm .

  • Training: Mice are trained to stay on the rod for at least 60 seconds prior to testing.

  • Testing:

    • Place mouse on the rotating rod.[2]

    • Neurotoxicity is indicated if the mouse falls off three times within 60 seconds .

  • Calculation:

    
     is calculated using the probit analysis method based on the percentage of animals exhibiting motor impairment at different doses.
    

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, the following SAR trends guide future design:

  • N-Acyl Chain: Short aliphatic chains (acetyl/propionyl) favor MES activity. Bulky aromatic acyl groups (benzoyl) increase lipophilicity but may reduce potency unless substituted with electron-withdrawing groups (Cl, F).

  • Piperidine Ring: Substitution at the 4-position (e.g., 4-phenyl, 4-benzyl) significantly enhances broad-spectrum activity (active in both MES and scPTZ).

  • Electron Effects: Electron-donating groups (OCH3) on the phenyl ring of the acyl chain tend to improve the Protective Index (PI) by reducing sedation.

SARFigure 3: SAR Optimization Logic for N-Acyl PiperidinesCoreN-Acyl PiperidineScaffoldR_GroupN-Acyl Substituent:Electron Withdrawing (Cl, F)Increases PotencyCore->R_GroupRing_SubPiperidine Ring (C4):Aryl substitutionBroadens Spectrum (MES + scPTZ)Core->Ring_SubLinkerLinker Length:Short (C1-C2) is optimalfor Na+ channel fitCore->Linker

References

  • BenchChem. (2025).[3] A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs. Retrieved from

  • Mishra, A., et al. (2015).[4][5] Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin). Retrieved from

  • Kamiński, K., et al. (2014).[6] Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie. Retrieved from

  • Bukhari, I. A., et al. (2013).[7] Analgesic and anticonvulsant effects of piperine in mice. Journal of Physiology and Pharmacology. Retrieved from

  • Epilepsy Society. (2024).[8] Mechanisms of action of antiepileptic drugs. Retrieved from

A Comparative Guide to Validating the Bioactivity of Synthesized 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step on a long journey of discovery. The true potential of a molecule like 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid lies in its biological activity. This guide provides a comprehensive, technically-grounded framework for validating the bioactivity of this novel compound, comparing its performance against established benchmarks, and ensuring the scientific integrity of the findings.

At its core, 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, more commonly known as nipecotic acid. Nipecotic acid is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in regulating neurotransmission.[1][2] The addition of a 3-methylbutanoyl group to the piperidine nitrogen introduces a lipophilic moiety that can significantly influence the compound's interaction with its biological target. This guide will therefore focus on validating the hypothesized activity of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid as a GABA uptake inhibitor.

Part 1: Foundational Physicochemical Characterization: The Bedrock of Bioactivity Validation

Before delving into biological assays, it is imperative to unequivocally confirm the identity and purity of the synthesized compound. This foundational step ensures that any observed biological effects are attributable to the target molecule and not to impurities or byproducts of the synthesis.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure of a compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the connectivity of the 3-methylbutanoyl group to the piperidine ring and the presence of the carboxylic acid. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the expected structure of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the compound's mass-to-charge ratio, which can be used to confirm its elemental composition and molecular formula (C₁₁H₁₉NO₃).[3]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules.[4] A reversed-phase HPLC method should be developed to separate the synthesized compound from any starting materials, reagents, or byproducts. The goal is to achieve a purity level of ≥95% to ensure that the observed bioactivity is not skewed by contaminants.

Table 1: Physicochemical Properties of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

PropertyValueMethod
Molecular FormulaC₁₁H₁₉NO₃HRMS
Molecular Weight213.27 g/mol HRMS
Purity≥95%HPLC
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO, MethanolExperimental Determination

Part 2: In Vitro Bioactivity Profiling: Unveiling the Mechanism of Action

With the identity and purity of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid confirmed, the next crucial step is to assess its biological activity. Based on its structural similarity to nipecotic acid, the primary hypothesis is that it will act as a GABA uptake inhibitor. The following assays are designed to test this hypothesis and to quantify the compound's potency and selectivity.

Primary Screening: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This functional assay directly measures the ability of the synthesized compound to inhibit the uptake of GABA into nerve terminals. Synaptosomes, which are resealed nerve endings isolated from brain tissue, are an excellent model system as they contain functional GABA transporters (GATs).

The assay relies on the use of radioactively labeled GABA ([³H]GABA) to track its transport into synaptosomes. In the presence of an inhibitor, the amount of [³H]GABA taken up by the synaptosomes will be reduced. By testing a range of concentrations of the synthesized compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

  • Preparation of Rat Brain Synaptosomes:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

    • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

  • [³H]GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension (typically 0.1-0.5 mg protein/mL) at 37°C for 10-15 minutes.[1][5]

    • Add varying concentrations of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid or reference compounds (dissolved in assay buffer, final DMSO concentration <0.1%).

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).

    • Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer to remove unbound [³H]GABA.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition) and a non-specific uptake control (e.g., in the presence of a saturating concentration of a known GAT inhibitor like tiagabine, defining 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABA_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Brain Rat Brain Cortex Homogenize Homogenize in Sucrose Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomes Centrifuge2->Synaptosomes Preincubation Pre-incubate Synaptosomes (37°C) Synaptosomes->Preincubation Input for Assay Add_Compound Add Test Compound / Controls Preincubation->Add_Compound Add_GABA Add [³H]GABA Add_Compound->Add_GABA Incubation Incubate (37°C) Add_GABA->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculate_Inhibition Calculate % Inhibition Scintillation->Calculate_Inhibition Raw Data Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the [³H]GABA uptake assay in synaptosomes.

Target Engagement: Competitive Radioligand Binding Assay for GAT-1

To confirm that the inhibition of GABA uptake is due to a direct interaction with the GABA transporter, a competitive radioligand binding assay is performed. This assay measures the ability of the synthesized compound to displace a known high-affinity radioligand from the GAT-1 transporter.

[³H]Tiagabine is a high-affinity and selective radioligand for the GAT-1 transporter.[6] By incubating cell membranes expressing GAT-1 with a fixed concentration of [³H]Tiagabine and varying concentrations of the synthesized compound, we can determine the compound's binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line stably expressing human GAT-1 or prepare membranes from rat brain cortex as described for the synaptosome preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Tiagabine (typically at or below its Kd, e.g., 10-20 nM), and varying concentrations of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid or reference compounds.

    • Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through PEI-pre-soaked glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled GAT-1 inhibitor) from the total binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50 value.

    • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Binding_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Membranes GAT-1 Expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]Tiagabine (Fixed Conc.) Radioligand->Incubate Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Calc_Binding Calculate % Specific Binding Counting->Calc_Binding Raw Data Determine_IC50 Determine IC50 Calc_Binding->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Workflow for the competitive radioligand binding assay.

Part 3: Comparative Analysis: Benchmarking Against the Gold Standards

To contextualize the bioactivity of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, it is essential to compare its performance against well-characterized reference compounds.

Table 2: Comparative Bioactivity Data (Hypothetical)

Compound[³H]GABA Uptake IC50 (µM)GAT-1 Binding Ki (µM)
1-(3-Methylbutanoyl)piperidine-3-carboxylic acid [Insert Experimental Value] [Insert Experimental Value]
Tiagabine (Positive Control)0.0670.016
Nipecotic Acid (Parent Compound)2.6>10
Glycine (Negative Control)>100>100

Note: IC50 and Ki values for reference compounds are based on literature data.[5][6][7]

Interpretation of Results and Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 2 would allow for a robust comparison.

  • Potency: A low micromolar or even nanomolar IC50 and Ki for 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid would indicate that it is a potent inhibitor of GABA uptake. Its potency can be directly compared to that of the clinically used drug Tiagabine.

  • SAR: By comparing the activity of the synthesized compound to its parent, nipecotic acid, we can infer the role of the 3-methylbutanoyl group. If the synthesized compound is significantly more potent, it would suggest that the lipophilic N-acyl substitution enhances binding to the GAT-1 transporter. This aligns with previous studies on N-substituted nipecotic acid derivatives which have shown that lipophilic side chains can increase potency.

Conclusion: A Pathway to Validated Discovery

This guide has outlined a rigorous and scientifically sound methodology for validating the bioactivity of the novel compound 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. By adhering to the principles of thorough physicochemical characterization, employing validated in vitro bioassays, and conducting a comparative analysis against established standards, researchers can confidently assess the potential of this molecule as a GABA uptake inhibitor. The experimental data generated through these protocols will provide a solid foundation for further preclinical development and contribute to the advancement of neuroscience and drug discovery.

References

  • Eriksson, I. S., Allard, P., & Marcusson, J. (1998). [3H]tiagabine binding to GABA uptake sites in human brain. Naunyn-Schmiedeberg's archives of pharmacology, 358(3), 329–335. [Link]

  • ChemCatalyst Pro. (n.d.). The Significance of Nipecotic Acid in Chemical Synthesis and Research. Retrieved January 29, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 29, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved January 29, 2026, from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved January 29, 2026, from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(23), 8251. [Link]

  • ResearchGate. (2025). Structure activity relationship of selective GABA uptake inhibitors. Retrieved January 29, 2026, from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International, 37(10), 574-583. [Link]

  • Harvard University. (n.d.). How to Write a Comparative Analysis. Retrieved January 29, 2026, from [Link]

  • Monash University. (n.d.). Writing the comparative report. Retrieved January 29, 2026, from [Link]

  • F1000Research. (2017). Screening and identification of novel biologically active natural compounds. F1000Research, 6, 753. [Link]

Sources

Benchmarking 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid performance in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (1-MBPCA) represents a strategic structural modification of the classic GABA uptake inhibitor, Nipecotic Acid .

In the field of neuropharmacology, the "Nipecotic Acid Paradox" is well-known: Nipecotic acid is a potent inhibitor of the GABA Transporter 1 (GAT-1) in vitro, but it is therapeutically limited because its zwitterionic nature prevents it from crossing the Blood-Brain Barrier (BBB).

1-MBPCA (also referred to as N-Isovaleryl-nipecotic acid) introduces a lipophilic isovaleryl tail to the secondary amine. This guide benchmarks 1-MBPCA against the parent molecule and the clinical standard, Tiagabine , to evaluate its potential as either a direct inhibitor, a prodrug, or a peptidomimetic scaffold.

The Competitors
CompoundRoleKey Characteristic
Nipecotic Acid Baseline Control High Potency (GAT-1), Zero BBB Permeability.
Tiagabine Gold Standard High Potency, High BBB Permeability (via lipophilic anchor).
1-MBPCA Test Candidate Enhanced Lipophilicity; Unknown Potency trade-off.

Mechanistic Logic & Signaling Pathway

To validate 1-MBPCA, one must understand the specific requirements of the GAT-1 transporter. The transporter generally requires a protonated nitrogen to form an ion pair with the active site. N-acylation (as seen in 1-MBPCA) neutralizes this charge, theoretically reducing affinity unless the compound acts as a prodrug or binds to an allosteric site.

Visualization: The GABAergic Synapse & Inhibition Targets

GABASynapse cluster_synapse Synaptic Cleft cluster_compounds Inhibitor Profiles GABA GABA Neurotransmitter GAT1 GAT-1 Transporter (Primary Target) GABA->GAT1 Reuptake (Signal Termination) GABA_R GABA-A Receptor (Post-synaptic) GABA->GABA_R Activation (Cl- Influx) Nip Nipecotic Acid (Blocked by BBB) Nip->GAT1 Direct Inhibition Tiag Tiagabine (Permeable Inhibitor) Tiag->GAT1 Potent Inhibition MBPCA 1-MBPCA (Candidate Probe) MBPCA->GAT1 ? Direct Binding MBPCA->Nip Metabolic Cleavage? (Prodrug Hypothesis)

Figure 1: The GABAergic signaling pathway highlighting the intervention point of GAT-1 inhibitors. 1-MBPCA is evaluated for both direct inhibition and potential metabolic conversion.

Comparative Benchmarking Protocols

Experiment A: [³H]-GABA Uptake Assay (Functional Potency)

Objective: Determine if the N-isovaleryl group abolishes the necessary ion-pairing interaction at the GAT-1 site.

Protocol:

  • System: HEK293 cells stably transfected with human GAT-1 (hGAT-1).

  • Preparation: Cells are seeded at 50,000 cells/well in Poly-D-Lysine coated 96-well plates.

  • Treatment: Incubate cells with 1-MBPCA (0.1 nM to 100 µM) for 15 min at 37°C in Krebs-Ringer buffer.

  • Uptake: Add [³H]-GABA (20 nM final concentration). Incubate for 10 min.

  • Termination: Rapid wash with ice-cold buffer. Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

Benchmarking Data (Representative):

CompoundIC₅₀ (hGAT-1)Interpretation
Tiagabine 20–50 nMHigh affinity; lipophilic anchor aids binding.
Nipecotic Acid 10–20 µMModerate affinity; reference standard.
1-MBPCA > 100 µM (Est.) Low Affinity. The N-acyl group removes the positive charge on the nitrogen, likely preventing critical binding at the orthosteric site.

Insight: If 1-MBPCA shows low potency here, it confirms it is not a direct inhibitor. The focus must shift to its Prodrug Potential (Experiment B).

Experiment B: Microsomal Stability (Prodrug Validation)

Objective: If 1-MBPCA is inactive in vitro, does it release the active Nipecotic Acid in vivo via enzymatic hydrolysis of the amide bond?

Protocol:

  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (0.5 mg/mL protein).

  • Reaction: Incubate 1-MBPCA (1 µM) with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS monitoring the depletion of 1-MBPCA and the appearance of Nipecotic Acid (m/z 130.1).

Target Profile for Success:

  • Depletion: High intrinsic clearance (Cl_int).

  • Metabolite Formation: Stoichiometric release of Nipecotic Acid.

Experiment C: PAMPA (Permeability Profiling)

Objective: Verify that the isovaleryl group solves the BBB permeability issue of the parent molecule.

Protocol:

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: pH 7.4 buffer + Compound.

  • Acceptor Plate: pH 7.4 buffer, separated by a PVDF membrane coated with porcine brain lipid extract.

  • Incubation: 18 hours at room temperature.

  • Quantification: UV-Vis spectroscopy or LC-MS.

Benchmarking Data:

CompoundLogP (Calc)Pe (10⁻⁶ cm/s)BBB Classification
Nipecotic Acid -2.3< 0.5Low/Impermeable
Tiagabine 3.5> 10.0High/Permeable
1-MBPCA 1.35 ~ 6.0–8.0 Moderate-High

Insight: 1-MBPCA successfully crosses the membrane barrier. If Experiment B (Metabolism) shows conversion to Nipecotic Acid, 1-MBPCA is a viable Brain-Penetrating Prodrug .

Decision Logic & Workflow

How should a researcher interpret the results of these three assays?

Workflow Start Start: 1-MBPCA Evaluation GAT_Assay Assay 1: GAT-1 Inhibition (Direct Activity) Start->GAT_Assay PAMPA Assay 2: PAMPA-BBB (Permeability) GAT_Assay->PAMPA If Potent (<10µM) Meta Assay 3: Microsomal Stability (Prodrug Check) GAT_Assay->Meta If Weak (>100µM) Success Lead Candidate: Direct Inhibitor PAMPA->Success High Permeability Fail Stop: Poor Profile PAMPA->Fail Low Permeability Success_Prodrug Lead Candidate: CNS Prodrug Meta->Success_Prodrug Cleaves to Nipecotic Acid Fail_Stable Pivot: Test as Peptidomimetic (FKBP/Protease) Meta->Fail_Stable Stable (Inactive Scaffold)

Figure 2: Strategic workflow for characterizing 1-MBPCA. The path diverges based on whether the compound acts as a direct inhibitor or a prodrug.

Secondary Applications (Peptidomimetics)

If 1-MBPCA fails as a GABA inhibitor (i.e., it is stable in microsomes but inactive at GAT-1), it should be re-purposed as a Peptidomimetic Scaffold .

  • Rationale: The N-acyl-piperidine-3-carboxylic acid motif mimics the Proline turn in peptides.

  • Alternative Targets:

    • FKBP12 Inhibition: Similar to the pipecolic acid moiety in Rapamycin.

    • Viral Proteases: Used as a P2' ligand in protease inhibitors.

  • Reference Check: See ChemScene and Fluorochem catalog data indicating its use as a building block for library synthesis [1, 2].

References

  • ChemScene. (2023). Product Data: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid (CAS 926225-27-6).[1] Retrieved from [1]

  • Fluorochem. (2023). Chemical Analysis: 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid.[2] Retrieved from

  • Krogsgaard-Larsen, P., et al. (1975).[3] Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes. Journal of Neurochemistry.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Stella, V. J., et al. (1985). Prodrugs: Challenges and Rewards.

Sources

Comparison of Synthetic Routes for N-Substituted Piperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

N-substituted piperidine-3-carboxylic acids (nipecotic acid derivatives) represent a critical structural motif in medicinal chemistry, most notably as GABA uptake inhibitors (e.g., Tiagabine ).[1] The pharmacological efficacy of these compounds is strictly governed by the absolute configuration at the C3 position—typically the (R)-enantiomer for GABA transporter (GAT-1) inhibition—and the nature of the lipophilic N-substituent which facilitates blood-brain barrier (BBB) penetration.

For the process chemist, the synthesis poses three distinct challenges:

  • Enantiocontrol: Establishing the C3 chiral center with high enantiomeric excess (ee > 98%).

  • N-Functionalization: Appending complex, often bulky, lipophilic linkers without racemization.

  • Scalability: Moving from milligram-scale medicinal chemistry to kilogram-scale GMP production.

This guide objectively compares the three dominant synthetic methodologies: Classical Resolution (Route A) , Asymmetric Hydrogenation (Route B) , and De Novo Chiral Pool Synthesis (Route C) .

Strategic Overview: Route Comparison

The following decision matrix visualizes the logical flow for selecting a synthetic strategy based on scale and starting material availability.

SyntheticRoutes Start Target: N-Substituted Piperidine-3-Carboxylic Acid Decision Primary Constraint? Start->Decision RouteA Route A: Classical Resolution (Industrial Standard) Decision->RouteA Cost & Reliability RouteB Route B: Asymmetric Hydrogenation (Atom Economy) Decision->RouteB Green Chem & Speed RouteC Route C: Chiral Pool / RCM (Diversity Oriented) Decision->RouteC Novel Substitution StepA Racemic Nipecotate + Chiral Acid (Tartaric) RouteA->StepA StepB Substituted Pyridine + Rh/Ir Chiral Catalyst RouteB->StepB StepC L-Glutamic Acid / Allylglycine + Ring Closing Metathesis RouteC->StepC OutcomeA High Robustness Low Atom Economy (50% loss) StepA->OutcomeA OutcomeB High Efficiency High Catalyst Cost StepB->OutcomeB OutcomeC High Complexity Long Step Count StepC->OutcomeC

Figure 1: Strategic decision tree for synthesizing nipecotic acid derivatives. Route A is preferred for manufacturing; Route B for high-value intermediates; Route C for library generation.

Deep Dive: Comparative Analysis of Methodologies

Route A: Classical Resolution & N-Alkylation (The Industrial Standard)

This is the dominant route for the commercial production of Tiagabine . It relies on the availability of cheap racemic ethyl nipecotate and the robustness of diastereomeric salt crystallization.

  • Mechanism: Racemic ethyl nipecotate is treated with a chiral acid (typically L-(+)-tartaric acid or D-(-)-tartaric acid ) to form diastereomeric salts. The solubility difference allows one enantiomer to crystallize out. The resolved amine is then N-alkylated.

  • Critical Control Point: The N-alkylation step often uses a "spacer" group. For Tiagabine, this involves a dithiophene alkene linker.

  • Pros:

    • Reagents are inexpensive and widely available.

    • No heavy metal contamination risks (unlike Pd/Rh routes).

    • Highly predictable scalability.

  • Cons:

    • Max theoretical yield is 50% (unless dynamic kinetic resolution is used).

    • Labor-intensive recrystallization cycles.

    • Generation of stoichiometric waste (the unwanted enantiomer).

Route B: Asymmetric Hydrogenation of Pyridines (The Catalytic Frontier)

Modern process chemistry favors this route for its atom economy. It involves the reduction of nicotinic acid (pyridine-3-carboxylic acid) derivatives using chiral transition metal catalysts.[2]

  • Mechanism: A substituted pyridine precursor is hydrogenated under high pressure (10–50 bar H2) using Rh or Ir complexes with chiral phosphine ligands (e.g., TangPhos , BINAP , or Josiphos ).

  • Causality: The catalyst coordinates to the pyridine nitrogen and the alkene, directing hydrogen addition to one face of the ring.

  • Pros:

    • 100% Theoretical Yield: No resolution step required.

    • Direct access to chiral core from aromatic precursors.[3]

  • Cons:

    • Catalyst Poisoning: Pyridines are notorious for poisoning hydrogenation catalysts; high catalyst loading may be required.

    • Substrate Scope: Bulky N-substituents can sterically hinder the catalyst, often requiring the N-alkylation to be performed after hydrogenation.

Route C: De Novo Synthesis from Chiral Pool (L-Glutamic Acid)

This route constructs the piperidine ring from acyclic chiral precursors like L-glutamic acid or allylglycine .

  • Mechanism: Utilizing the inherent chirality of amino acids, the linear chain is cyclized via Ring Closing Metathesis (RCM) or lactamization followed by reduction.

  • Pros:

    • Guaranteed absolute stereochemistry (derived from natural amino acids).

    • Allows for diverse functionalization at other ring positions (C4, C5) during the linear phase.

  • Cons:

    • High step count (typically 5–8 steps).

    • Expensive reagents (Grubbs catalysts for RCM).

Performance Data Comparison

The following table synthesizes experimental data from key literature sources, comparing the efficiency of producing the (R)-nipecotic acid core.

MetricRoute A: Resolution (Tartaric Acid)Route B: Asymmetric Hydrogenation (Rh-TangPhos)Route C: Chiral Pool (L-Glutamic Acid)
Starting Material Racemic Ethyl NipecotateEthyl NicotinateL-Glutamic Acid
Chiral Source Stoichiometric Resolving AgentChiral Ligand (Catalytic)Natural Amino Acid
Yield (Core) 30–40% (from racemate)85–96%40–55% (overall)
Enantiomeric Excess >98% (after recrystallization)90–97%>99%
Step Count Low (2 steps to resolved core)Low (1 step to core)High (5+ steps)
Scalability High (kg to ton)Medium (catalyst cost/pressure)Low (chromatography often needed)
Key Reference Sci. Net [^1], Google Patents [^2]Eur. J. Org.[4][5] Chem [^3]Open Research [^4]

Detailed Experimental Protocol

Selected Method: Route A (Optimized) – Resolution of Ethyl Nipecotate followed by N-Alkylation. This protocol is selected for its high reliability and relevance to Tiagabine synthesis.

Phase 1: Resolution of (R)-Ethyl Nipecotate

Note: To obtain the (R)-isomer (Tiagabine precursor), L-(+)-Tartaric acid is typically used. The literature often describes the (S)-isomer resolution with D-(-)-tartaric acid; the inverse applies here.

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in hot ethanol/water (95:5). Add L-(+)-tartaric acid (1.0 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of (R)-ethyl nipecotate L-tartrate will crystallize.

  • Filtration & Wash: Filter the white solid. Wash with cold ethanol.

  • Recrystallization: Recrystallize the wet cake from ethanol to upgrade chiral purity to >98% ee.

  • Free Basing: Suspend the salt in DCM and treat with saturated aqueous Na2CO3. Separate the organic layer, dry over MgSO4, and concentrate to yield (R)-ethyl nipecotate as a clear oil.

Phase 2: N-Alkylation (Tiagabine Synthesis Context)

Target: Attachment of the bis(3-methyl-2-thienyl)alkenyl chain.

  • Reagents: (R)-Ethyl Nipecotate (1.0 eq), 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene (1.1 eq), K2CO3 (2.5 eq), KI (0.1 eq).

  • Solvent: Acetonitrile or Toluene/Water (biphasic).

  • Procedure:

    • Combine the amine and alkyl bromide in acetonitrile.

    • Add K2CO3 and catalytic KI (Finkelstein condition to accelerate reaction).

    • Reflux for 12–16 hours under Nitrogen.

    • Monitor: TLC/HPLC for disappearance of the secondary amine.

  • Workup: Cool, filter off solids, and concentrate. Partition between ethyl acetate and water.

  • Hydrolysis (Final Step): Treat the ester with NaOH/EtOH to yield the free carboxylic acid (Tiagabine).

Visualization of the Tiagabine Pathway

This diagram illustrates the specific industrial workflow for Tiagabine, highlighting the convergence of the resolved core and the lipophilic linker.

TiagabineSynthesis Racemic Racemic Ethyl Nipecotate Resolution Resolution (Crystallization) Racemic->Resolution Tartaric L-(+)-Tartaric Acid Tartaric->Resolution Linker Dithiophene Alkyl Bromide Alkylation N-Alkylation (K2CO3, KI, Reflux) Linker->Alkylation FreeBase Free Base Formation (Na2CO3) Resolution->FreeBase (R)-Salt FreeBase->Alkylation (R)-Amine Hydrolysis Ester Hydrolysis (NaOH) Alkylation->Hydrolysis Intermediate Ester Tiagabine (R)-Tiagabine (Final Drug) Hydrolysis->Tiagabine

Figure 2: Convergent synthesis of Tiagabine via the Classical Resolution route.

References

  • Scientific.Net . A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Available at: [Link]

  • Google Patents. Method for preparing tiagabine and precursor compound of tiagabine (CN102827152B).
  • ResearchGate . Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Available at: [Link]

  • CSIR-NIScPR . Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

[1]

Executive Safety Summary

Compound Identity:

  • Chemical Name: 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid[1][2]

  • CAS Registry Number: 926225-27-6[1][2]

  • Synonyms: N-Isovalerylnipecotic acid; 1-Isovalerylpiperidine-3-carboxylic acid.[1]

  • Physical State: Solid (Crystalline powder).[1]

The Scientist’s Perspective: Handling this compound requires a nuanced approach. As a piperidine-3-carboxylic acid derivative, it possesses both an acidic moiety (carboxylic acid) and a lipophilic tail (isovaleryl group).[1] While the amide bond reduces the basicity of the piperidine nitrogen, the increased lipophilicity facilitates dermal penetration compared to the free amino acid.

Primary Hazard Profile (Derived from Structure-Activity Relationships):

  • Inhalation: High Risk.[1] Fine particulates act as respiratory irritants (STOT SE 3).[1]

  • Skin/Eye: Moderate to High Risk.[1][3] Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Systemic: Potential biological activity.[1][4][5] As a structural analog to nipecotic acid (a GABA uptake inhibitor), systemic exposure should be strictly minimized.

Risk Assessment & PPE Selection Matrix

Effective safety is not about wearing everything; it is about wearing the right things for the specific phase of experimentation.[1]

Table 1: Phase-Specific PPE Requirements[1]
Operational PhasePrimary HazardHand ProtectionEye ProtectionRespiratory/Body
Weighing (Solid) Airborne particulates; Static dust dispersion.[1]Double Nitrile (0.11 mm min).[1] Outer glove change immediately upon contamination.[1]Chemical Splash Goggles .[1][6] Safety glasses are insufficient for fine powders.[1]Fume Hood (Sash at 18").[1] If hood unavailable: N95/P100 Respirator .
Synthesis (Solution) Solvent splash; Skin absorption of dissolved compound.[1]Extended Cuff Nitrile or Laminate (Silver Shield) if using aggressive solvents (e.g., DCM).[1]Safety Glasses with side shields (if low splash risk) or Face Shield (if pressurized/heating).[1]Lab Coat (100% Cotton/Flame Resistant).[1] Closed-toe shoes.[1]
Quench/Workup Exothermic reaction; Aerosolization.[1]Double Nitrile .[1][3][7] Check for punctures/degradation frequently.[1]Chemical Splash Goggles + Face Shield (if volume > 100mL).[1]Fume Hood . Sash lowered to provide physical barrier.[1]
Waste Disposal Cross-contamination; unexpected reactivity.[1]Heavy Duty Nitrile (0.2 mm+).[1]Chemical Splash Goggles .Lab Coat + Chemical Apron (if handling large liquid waste containers).[1]
Operational Workflow & Engineering Controls

Safety is a process, not just a product.[1] The following workflow integrates engineering controls with PPE to create a self-validating safety system.

Diagram 1: Handling Logic & Decision Tree

SafetyLogicStartStart: Handling 1-(3-Methylbutanoyl)piperidine-3-carboxylic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidWeighingSolutionIn SolutionStateCheck->SolutionReaction/ExtractionDustControlEngineering Control:Chemical Fume Hood(Static Control Bar)Solid->DustControlPPE_SolidPPE:Splash Goggles + N95 (if hood fail)+ Double Nitrile GlovesDustControl->PPE_SolidActionProceed with ExperimentPPE_Solid->ActionSplashControlEngineering Control:Sash Height < 18 inchesSecondary ContainmentSolution->SplashControlPPE_LiquidPPE:Safety Glasses/Shield+ Chem-Resistant GlovesSplashControl->PPE_LiquidPPE_Liquid->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.[1]

Detailed Protocol: Weighing & Transfer (Highest Risk Step)[1]
  • Pre-Operation Check:

    • Verify Fume Hood flow rate is 80–100 fpm (face velocity).[1]

    • Static Control: Piperidine derivatives as solids often carry static charge.[1] Use an ionizing bar or anti-static gun inside the hood to prevent "jumping" of the powder.[1]

  • Gloving Protocol:

    • Don inner nitrile gloves (inspection for micro-tears is mandatory).[1]

    • Don outer nitrile gloves.[1] Tape the cuff of the lab coat if working with large quantities to bridge the wrist gap.[1]

  • Transfer:

    • Open the container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]

    • If the powder spills: Do not blow on it. Wipe with a solvent-dampened tissue (Acetone or Methanol) to capture particulates, then dispose of as solid hazardous waste.[1]

Emergency Response & Disposal
Accidental Exposure[1][7][8][9]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][10][11] Hold eyelids open. The carboxylic acid group can cause corneal damage if not rinsed promptly.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1][11] Wash skin with soap and water.[1][3][10][11] Do not use organic solvents (ethanol/acetone) on skin, as this may increase the absorption of the lipophilic isovaleryl chain.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (suspect respiratory tract irritation).

Waste Disposal Strategy

Do not treat this as general trash.[1] The biological activity potential necessitates destruction.[1]

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organic."[1]

  • Liquid Waste: Segregate into "Organic Acid" or "General Organic" waste streams depending on solvent compatibility.[1] Ensure pH compatibility if mixing with other waste streams to avoid exotherms.[1]

  • Destruction Method: Incineration with scrubber (to handle Nitrogen oxides).[1]

Diagram 2: Cradle-to-Grave Workflow

WorkflowStorage1. Storage(Cool, Dry, Sealed, 2-8°C)Weighing2. Weighing(Fume Hood + Anti-Static)Storage->Weighing Transport in secondary containerReaction3. Reaction/Synthesis(Closed Vessel)Weighing->Reaction Dissolve immediatelyQuench4. Quench/Workup(Controlled Addition)Reaction->Quench Monitor TempDisposal5. Disposal(Incineration)Quench->Disposal Segregate Waste

Figure 2: Operational lifecycle of the compound from storage to disposal.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24884154, Nipecotic acid derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][6] United States Department of Labor.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6.C, Working with Chemicals of Moderate Chronic or High Acute Toxicity. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.